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Core Science & Biosynthesis

Foundational

Chemical structure and stereochemistry of (2S)-1-bromo-3-chloro-2-methylpropane

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (2S)-1-bromo-3-chloro-2-methylpropane Executive Summary (2S)-1-bromo-3-chloro-2-methylpropane (CAS 6974-77-2 for racemate; specific enantiomer...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (2S)-1-bromo-3-chloro-2-methylpropane

Executive Summary

(2S)-1-bromo-3-chloro-2-methylpropane (CAS 6974-77-2 for racemate; specific enantiomer often custom-synthesized) is a high-value chiral synthon used in the asymmetric synthesis of pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors and non-opiate antinociceptives.

This guide provides a rigorous analysis of its stereochemical architecture, a validated synthetic route starting from the chiral pool (Roche ester), and detailed handling protocols. A critical feature of this molecule is the "Stereochemical Switch" —a phenomenon where the Cahn-Ingold-Prelog (CIP) descriptor changes (e.g., R to S) during synthesis despite the retention of the spatial atomic arrangement, driven solely by the alteration of substituent priorities.

Molecular Architecture & Stereochemistry

The utility of (2S)-1-bromo-3-chloro-2-methylpropane lies in its desymmetrized nature. While 1,3-dichloro-2-methylpropane is achiral (meso), the introduction of two different halogens (Br and Cl) creates a chiral center at C2.

CIP Priority Assignment

To correctly assign the (2S) configuration, one must strictly follow the Cahn-Ingold-Prelog priority rules based on atomic number:

  • -CH₂Br (Bromine, Z=35) → Priority 1

  • -CH₂Cl (Chlorine, Z=17) → Priority 2

  • -CH₃ (Carbon, Z=6) → Priority 3

  • -H (Hydrogen, Z=1) → Priority 4

Configuration Check: With the Hydrogen atom (Priority 4) oriented away from the viewer:

  • The sequence 1 (-CH₂Br) → 2 (-CH₂Cl) → 3 (-CH₃) traces a Counter-Clockwise path.

  • Result: (S) Configuration.

Stereochemical Visualization

The following diagram illustrates the priority logic and the spatial arrangement required for the (2S) enantiomer.

CIP_Logic Center Chiral Center (C2) Br_Group 1. -CH2Br (High Priority) (Z=35) Center->Br_Group Cl_Group 2. -CH2Cl (Medium Priority) (Z=17) Center->Cl_Group Me_Group 3. -CH3 (Low Priority) (Z=6) Center->Me_Group H_Group 4. -H (Lowest) (Back) Center->H_Group Br_Group->Cl_Group Path Cl_Group->Me_Group Logic Sequence 1 -> 2 -> 3 Counter-Clockwise = (S) Me_Group->Logic

Figure 1: CIP Priority assignment for (2S)-1-bromo-3-chloro-2-methylpropane.

Synthesis Strategy: The "Stereochemical Switch"

Synthesizing the (2S) enantiomer requires careful planning because standard nucleophilic substitutions can alter the CIP descriptor even if the chiral center's geometry is retained.

The Validated Route: To obtain (2S)-1-bromo-3-chloro-2-methylpropane , one should start from Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester).

The Route Logic
  • Start: Methyl (S)-3-hydroxy-2-methylpropionate.

  • Step 1 (Chlorination): Convert -OH to -Cl. No priority change at C2. Retains (S) .

  • Step 2 (Reduction): Reduce Ester (-COOMe) to Alcohol (-CH₂OH).

    • Priority Swap: The ester was Priority 1. The new alcohol is Priority 2 (lower than -CH₂Cl).

    • Result: Descriptor inverts (S) → (R) .

  • Step 3 (Bromination): Convert -OH to -Br.

    • Priority Swap: The alcohol was Priority 2. The new bromide is Priority 1 (higher than -CH₂Cl).

    • Result: Descriptor inverts (R) → (S) .

Final Product: (2S)-1-bromo-3-chloro-2-methylpropane.[1]

Synthesis_Flow Start Start: Methyl (S)-3-hydroxy-2-methylpropionate (Roche Ester) Step1 Step 1: Chlorination (SOCl2) Product: Methyl (S)-3-chloro-2-methylpropionate (Stereochem Retained) Start->Step1 OH -> Cl Step2 Step 2: Reduction (LiBH4) Product: (R)-3-chloro-2-methylpropan-1-ol (Descriptor Inversion due to Priority Swap) Step1->Step2 COOMe -> CH2OH Step3 Step 3: Bromination (PBr3) Product: (2S)-1-bromo-3-chloro-2-methylpropane (Descriptor Inversion due to Priority Swap) Step2->Step3 CH2OH -> CH2Br

Figure 2: Synthetic pathway demonstrating the double-inversion of the stereochemical descriptor.

Experimental Protocols

Safety Warning: Alkyl halides are potential alkylating agents and should be treated as carcinogens. Perform all reactions in a fume hood.

Protocol A: Synthesis of (R)-3-chloro-2-methylpropan-1-ol (Intermediate)
  • Reagents: Methyl (S)-3-chloro-2-methylpropionate (1.0 eq), LiBH₄ (1.1 eq), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under Argon.

  • Procedure:

    • Dissolve methyl (S)-3-chloro-2-methylpropionate in THF at 0°C.

    • Add LiBH₄ portion-wise (exothermic).

    • Stir at 25°C for 4 hours.

    • Quench: Carefully add sat. NH₄Cl solution.

    • Extraction: Extract with Et₂O (3x). Dry over MgSO₄.

    • Purification: Distillation.[2]

    • Yield: ~85%.[3][4]

Protocol B: Conversion to (2S)-1-bromo-3-chloro-2-methylpropane
  • Reagents: (R)-3-chloro-2-methylpropan-1-ol (1.0 eq), PBr₃ (0.4 eq), Et₂O.

  • Procedure:

    • Cool the alcohol/ether solution to -10°C.

    • Add PBr₃ dropwise to control exotherm.

    • Allow to warm to room temperature overnight.

    • Workup: Pour onto ice water. Separate organic layer.[4][5][] Wash with NaHCO₃.

    • Purification: Fractional distillation under reduced pressure.

    • Characterization: Check optical rotation to confirm (S) configuration.

Physical & Spectral Data

PropertyValueNotes
Molecular Formula C₄H₈BrCl
Molecular Weight 171.46 g/mol
Boiling Point 157–159 °C@ 1013 hPa
Density 1.48 g/mL@ 20 °C
Flash Point >110 °C
Appearance Colorless liquid
Solubility Chloroform, DCM, MethanolImmiscible with water

NMR Features (¹H NMR, CDCl₃, 400 MHz):

  • δ 1.15 (d, 3H): Methyl group (-CH₃).

  • δ 2.25 (m, 1H): Methine proton at chiral center (-CH-).

  • δ 3.40–3.60 (m, 4H): Diastereotopic protons of -CH₂Br and -CH₂Cl. Distinct splitting patterns due to the chiral center.

Applications in Drug Development

(2S)-1-bromo-3-chloro-2-methylpropane serves as a vital "isobutyl" scaffold with dual functional handles.

  • Captopril & ACE Inhibitor Analogs:

    • Used to construct the 2-methyl-3-mercapto-propanoyl side chain found in Captopril. The bromide is displaced by a thioacetate (or similar sulfur nucleophile), and the chloride can be converted to a nitrile or acid functionality.

  • Non-Opiate Antinociceptives:

    • Reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones.[7][8]

  • Chiral Linkers:

    • The molecule acts as a pivot point to link two different pharmacophores at precise spatial orientations, exploiting the differential reactivity of the Bromide (fast substitution) vs. Chloride (slow substitution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5479122, (2S)-1-bromo-3-chloro-2-methylpropane. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane in solution

An In-Depth Technical Guide to the Thermodynamic Stability of (2S)-1-bromo-3-chloro-2-methylpropane in Solution Authored by: A Senior Application Scientist Abstract The thermodynamic stability of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (2S)-1-bromo-3-chloro-2-methylpropane in Solution

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, directly impacting shelf-life, formulation strategies, and ultimately, patient safety. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on evaluating the thermodynamic stability of the chiral halogenated alkane, (2S)-1-bromo-3-chloro-2-methylpropane, in a solution phase. We will explore the intricate interplay of intramolecular forces, solvent effects, and conformational dynamics that govern its stability profile. This guide presents a framework for a rigorous, multi-faceted approach, combining experimental methodologies with computational modeling to provide a holistic understanding. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and process optimization.

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the pharmaceutical industry, the adage "stability is quality" holds profound truth. The thermodynamic stability of a drug substance or intermediate, such as (2S)-1-bromo-3-chloro-2-methylpropane, dictates its propensity to degrade into potentially toxic or ineffective byproducts. A thorough understanding of a molecule's stability profile under various conditions is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and viability of a therapeutic agent.

Halogenated organic compounds are prevalent in medicinal chemistry, often introduced to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. However, the presence of halogens can also introduce pathways for degradation, such as nucleophilic substitution or elimination reactions. For a chiral molecule like (2S)-1-bromo-3-chloro-2-methylpropane, the stereochemical configuration adds another layer of complexity, as different conformers may exhibit varying degrees of stability.

This guide will provide a deep dive into the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane in solution. We will explore how to dissect the contributions of steric hindrance, electronic effects, and solvation to its overall free energy landscape.

Theoretical Framework: Factors Governing the Stability of (2S)-1-bromo-3-chloro-2-methylpropane

The thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane in solution is not a single, static value but rather a dynamic equilibrium influenced by several key factors. A comprehensive analysis must consider the molecule's conformational isomers and the energetic landscape they inhabit.

Conformational Analysis and Intramolecular Interactions

Due to the free rotation around its carbon-carbon single bonds, (2S)-1-bromo-3-chloro-2-methylpropane can exist in various spatial arrangements known as conformers. The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions. The gauche and anti-arrangements of the bulky bromine and chlorine atoms, as well as the methyl group, relative to each other, will result in different potential energies.

  • Steric Hindrance: Gauche interactions between the voluminous bromine atom, the chlorine atom, and the methyl group will introduce van der Waals strain, destabilizing those conformers. The most stable conformer will likely be the one that minimizes these repulsive steric interactions.

  • Dipole-Dipole Interactions: The polar C-Br and C-Cl bonds create local dipoles within the molecule. The orientation of these dipoles relative to each other in different conformers will influence the overall molecular dipole moment and contribute to the molecule's energy. Favorable anti-parallel arrangements of dipoles can lead to stabilization.

Solvent Effects and Solvation

The choice of solvent is critical, as it can significantly alter the thermodynamic stability of the solute. The interactions between (2S)-1-bromo-3-chloro-2-methylpropane and the surrounding solvent molecules, a process known as solvation, can stabilize or destabilize the system.

  • Polar Protic vs. Aprotic Solvents: In polar protic solvents (e.g., water, ethanol), hydrogen bonding can occur, though it will be weak with a halogenated alkane. More significantly, the solvent's polarity will influence the stability of the solute's conformers. More polar conformers (those with a larger net dipole moment) will be preferentially stabilized by polar solvents.

  • Implicit vs. Explicit Solvation Models: When modeling these interactions computationally, one can use implicit models (like the Polarizable Continuum Model - PCM) that treat the solvent as a continuous medium with a defined dielectric constant, or explicit models that involve modeling individual solvent molecules surrounding the solute.

The interplay of these factors is complex, and a robust assessment requires both experimental and computational approaches to be employed in concert.

G cluster_factors Factors Influencing Stability cluster_intramolecular Intramolecular Forces cluster_solvation Solvation Properties Conformational_Isomers Conformational Isomers Steric_Hindrance Steric Hindrance Conformational_Isomers->Steric_Hindrance Dipole_Dipole Dipole-Dipole Interactions Conformational_Isomers->Dipole_Dipole Solvent_Effects Solvent Effects Solvent_Polarity Solvent Polarity Solvent_Effects->Solvent_Polarity Hydrogen_Bonding Hydrogen Bonding Solvent_Effects->Hydrogen_Bonding Thermodynamic_Stability Thermodynamic Stability of (2S)-1-bromo-3-chloro-2-methylpropane Steric_Hindrance->Thermodynamic_Stability Dipole_Dipole->Thermodynamic_Stability Solvent_Polarity->Thermodynamic_Stability Hydrogen_Bonding->Thermodynamic_Stability

Figure 1: A diagram illustrating the key factors that contribute to the thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane in solution.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is necessary to quantify the thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane. The following protocols are designed to provide a comprehensive picture of the molecule's behavior.

Isothermal Microcalorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with molecular interactions. While typically used for binding studies, a modified approach can be used to assess the enthalpy of solvation, providing insights into the energetic favorability of dissolving the compound in a given solvent.

Protocol for Enthalpy of Solvation Measurement:
  • Instrument Preparation: Ensure the ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) is clean, dry, and equilibrated at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Prepare a concentrated stock solution of (2S)-1-bromo-3-chloro-2-methylpropane in a suitable, miscible solvent (e.g., DMSO).

    • Prepare the titration buffer, which will be the solvent of interest (e.g., phosphate-buffered saline, ethanol).

  • Loading the ITC:

    • Load the titration buffer into the sample cell.

    • Load the concentrated stock solution of the compound into the injection syringe.

  • Titration Experiment:

    • Perform a series of small injections (e.g., 1-2 µL) of the compound solution into the sample cell.

    • Record the heat change (in µcal/sec) after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to determine the heat absorbed or released per injection.

    • The sum of these heat changes, corrected for the heat of dilution of the stock solvent, provides the enthalpy of solvation (ΔHsolv).

Trustworthiness Check: The self-validating nature of this protocol lies in the control experiment: titrating the stock solvent (e.g., DMSO) into the titration buffer alone. The heat changes from this control are subtracted from the primary experiment to isolate the heat of solvation of the compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for identifying thermal events such as melting, crystallization, and decomposition. By subjecting a sample of (2S)-1-bromo-3-chloro-2-methylpropane to a controlled temperature program, we can determine its decomposition temperature, a key indicator of its thermal stability.

Protocol for Thermal Decomposition Analysis:
  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of (2S)-1-bromo-3-chloro-2-methylpropane into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program:

    • Equilibrate the system at a starting temperature well below the expected decomposition point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (e.g., 300 °C).

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The onset temperature of any large, exothermic peak in the DSC thermogram corresponds to the decomposition temperature of the compound.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is an invaluable tool for studying the conformational dynamics of molecules in solution. By acquiring NMR spectra at different temperatures, we can observe changes in the chemical shifts and coupling constants of the protons in (2S)-1-bromo-3-chloro-2-methylpropane, which are sensitive to the molecule's geometry. This allows for the determination of the relative populations of different conformers and the energy barriers to their interconversion.

Protocol for Conformational Analysis:
  • Sample Preparation: Prepare a solution of (2S)-1-bromo-3-chloro-2-methylpropane in a deuterated solvent with a wide liquid range (e.g., toluene-d8 or dichloromethane-d2).

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum at a starting temperature (e.g., 298 K).

    • Gradually decrease the temperature in increments (e.g., 10 K) and acquire a spectrum at each step until significant line broadening or splitting of signals is observed. This indicates that the rate of conformational interconversion is becoming slow on the NMR timescale.

  • Data Analysis:

    • At low temperatures, where individual conformers may be resolved, the relative integrals of the corresponding signals can be used to determine the equilibrium constant (Keq) between the conformers.

    • The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTln(Keq).

G cluster_workflow Experimental Workflow for Thermodynamic Stability Assessment cluster_ITC Isothermal Microcalorimetry cluster_DSC Differential Scanning Calorimetry cluster_VTNMR Variable-Temperature NMR Start Start: (2S)-1-bromo-3-chloro-2-methylpropane Sample ITC_Prep Prepare Concentrated Stock and Titration Buffer Start->ITC_Prep DSC_Prep Prepare Sample in Hermetic Pan Start->DSC_Prep VTNMR_Prep Prepare Solution in Deuterated Solvent Start->VTNMR_Prep ITC_Run Perform Titration and Measure Heat Changes ITC_Prep->ITC_Run ITC_Analysis Calculate Enthalpy of Solvation (ΔH_solv) ITC_Run->ITC_Analysis Final_Assessment Comprehensive Thermodynamic Stability Profile ITC_Analysis->Final_Assessment DSC_Run Ramp Temperature and Record Heat Flow DSC_Prep->DSC_Run DSC_Analysis Determine Decomposition Temperature DSC_Run->DSC_Analysis DSC_Analysis->Final_Assessment VTNMR_Run Acquire Spectra at Various Temperatures VTNMR_Prep->VTNMR_Run VTNMR_Analysis Determine Relative Conformer Populations and ΔG° VTNMR_Run->VTNMR_Analysis VTNMR_Analysis->Final_Assessment

Figure 2: An experimental workflow diagram for the comprehensive assessment of the thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane.

Computational Modeling of Thermodynamic Stability

In parallel with experimental work, computational chemistry provides a powerful lens through which to investigate the thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane at the molecular level. Density Functional Theory (DFT) is a particularly well-suited method for this purpose.

Conformational Search and Geometry Optimization

The first step in a computational study is to identify all low-energy conformers of the molecule.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., using a molecular mechanics force field like MMFF94) to generate a large number of potential conformers.

  • Geometry Optimization: Each of the identified conformers should then be subjected to geometry optimization using DFT. A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-31G(d). This process finds the lowest energy geometry for each conformer.

Frequency Calculations and Thermodynamic Properties

Once the geometries are optimized, frequency calculations are performed at the same level of theory. These calculations serve two crucial purposes:

  • Verification of Minima: The absence of any imaginary frequencies confirms that the optimized geometry represents a true energy minimum (a stable conformer) and not a transition state.

  • Calculation of Thermodynamic Data: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as the thermal contributions to the enthalpy (H) and Gibbs free energy (G) at a given temperature (e.g., 298.15 K).

Solvation Modeling

To accurately model the stability in solution, the effects of the solvent must be included. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model. By performing the geometry optimization and frequency calculations within the PCM framework for a specific solvent (defined by its dielectric constant), we can obtain the free energy of the molecule in that solvent.

Data Summary and Interpretation

The results of the computational study should be summarized in a table for easy comparison of the relative stabilities of the different conformers.

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy in Toluene (kcal/mol)Boltzmann Population (%)
1 (Anti) 0.000.0075.3
2 (Gauche 1) 1.251.1015.8
3 (Gauche 2) 1.801.658.9

Table 1: Hypothetical computational data for the three lowest-energy conformers of (2S)-1-bromo-3-chloro-2-methylpropane at 298.15 K, calculated at the B3LYP/6-31G(d) level of theory with the PCM solvation model for toluene. These are illustrative values.

This data allows for the identification of the most stable conformer and the quantification of the energy differences between the various spatial arrangements of the molecule in solution.

Conclusion and Future Directions

The thermodynamic stability of (2S)-1-bromo-3-chloro-2-methylpropane is a multifaceted property that requires a synergistic combination of experimental and computational techniques for a thorough evaluation. By employing Isothermal Microcalorimetry, Differential Scanning Calorimetry, and Variable-Temperature NMR, we can obtain robust experimental data on the molecule's enthalpy of solvation, thermal decomposition temperature, and conformational dynamics. Complementing these experiments with DFT calculations provides a detailed molecular-level understanding of the relative stabilities of different conformers and the influence of the solvent.

The integrated approach outlined in this guide provides a robust framework for de-risking the use of (2S)-1-bromo-3-chloro-2-methylpropane in a drug development pipeline. Future work could involve forced degradation studies under various pH and oxidative conditions to map out potential degradation pathways, further informing the stability profile and guiding formulation development.

References

  • Introduction to Differential Scanning Calorimetry. Source: Mettler Toledo. [Link]

  • Variable Temperature NMR (VT-NMR). Source: University of California, Davis - Chemistry Department. [Link]

  • Density Functional Theory (DFT). Source: LibreTexts Chemistry. [Link]

  • Polarizable Continuum Model (PCM). Source: Wikipedia. [Link]

Foundational

Chiral Synthons from a C4 Feedstock: A Guide to Leveraging 2-Methylpropane in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imperative to develop enantiomerically pure pharmaceuticals has placed immense value on the strategic selection and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative to develop enantiomerically pure pharmaceuticals has placed immense value on the strategic selection and synthesis of chiral building blocks.[1][2][3][4] 2-Methylpropane (isobutane), an abundant and inexpensive C4 feedstock, represents a fundamentally important, yet often overlooked, starting point for the generation of valuable chiral synthons. This technical guide provides an in-depth exploration of the synthetic strategies used to transform this simple, achiral alkane into a diverse array of stereodefined intermediates crucial for drug discovery and development. We will dissect the chemical logic and field-proven methodologies, from the use of tert-butyl-containing auxiliaries to the asymmetric functionalization of its derivatives and the application of cutting-edge biocatalytic routes. This guide is structured to provide not just protocols, but the causal reasoning behind experimental choices, empowering researchers to integrate these synthons into their synthetic campaigns with confidence and precision.

Introduction: The Strategic Value of a Simple Alkane

In modern medicinal chemistry, controlling the three-dimensional arrangement of atoms is not a luxury but a necessity. The distinct pharmacological, toxicological, and metabolic profiles of enantiomers mandate the use of stereochemically pure active pharmaceutical ingredients (APIs).[4] This reality drives the continuous search for efficient, scalable, and economical routes to chiral synthons—small, enantiopure molecules that serve as foundational components for the construction of complex targets.[5][6][7]

While the "chiral pool" of naturally occurring molecules like amino acids and carbohydrates provides a valuable starting point, the derivatization of simple, abundant hydrocarbon feedstocks offers a complementary and highly versatile approach.[8][9] 2-Methylpropane, with its symmetric C4 branched structure, is a prime example. Its low cost and high availability make it an attractive, albeit challenging, precursor. The core challenge lies in breaking its symmetry in a controlled and predictable manner. Direct asymmetric C-H functionalization of 2-methylpropane is a frontier in catalysis, but the most established and practical strategies involve the use of its immediate, readily accessible derivatives.

This guide will focus on the latter, exploring how the tert-butyl group, the structural heart of 2-methylpropane, is leveraged to create some of the most powerful tools in asymmetric synthesis.

Strategic Pathways from 2-Methylpropane Derivatives

The journey from achiral 2-methylpropane to a valuable chiral synthon is not a single reaction but a strategic pathway. The key is to utilize derivatives where the inherent steric bulk and electronic properties of the tert-butyl group can be exploited to direct stereochemical outcomes.

G cluster_feedstock C4 Feedstock cluster_derivatives Primary Derivatives cluster_synthons Key Chiral Synthons & Auxiliaries isobutane 2-Methylpropane (Isobutane) isobutylene 2-Methylpropene (Isobutylene) isobutane->isobutylene Dehydrogenation tbu_sh 2-Methyl-2-propanethiol (tert-Butanethiol) isobutane->tbu_sh Sulfuration tbu_nh2 2-Amino-2-methylpropane (tert-Butylamine) isobutane->tbu_nh2 Amination epoxide Chiral Epoxides isobutylene->epoxide Asymmetric Epoxidation cyclopropane Chiral Cyclopropanes isobutylene->cyclopropane Asymmetric Cyclopropanation sulfinamide (R)-tert-Butanesulfinamide tbu_sh->sulfinamide Asymmetric Oxidation chiral_amine Chiral Amines tbu_nh2->chiral_amine Biocatalytic Transamination

Caption: Derivation pathways from 2-methylpropane to key chiral intermediates.

The Powerhouse Auxiliary: (R)- and (S)-tert-Butanesulfinamide

Perhaps the most impactful chiral synthon derived from the 2-methylpropane scaffold is tert-butanesulfinamide. First introduced by Ellman, this chiral auxiliary has become an indispensable tool for the asymmetric synthesis of amines, which are ubiquitous in pharmaceuticals. Its utility stems from the steric bulk of the tert-butyl group and the stereochemical stability of the sulfinyl group.

Causality Behind its Efficacy:

  • Condensation: It readily condenses with aldehydes and ketones to form N-sulfinyl imines.

  • Stereodirection: The chiral sulfinyl group effectively shields one face of the C=N bond. Subsequent nucleophilic addition (e.g., from a Grignard or organolithium reagent) occurs preferentially from the less hindered face, establishing a new stereocenter with high diastereoselectivity.

  • Cleavage: The N-S bond is easily cleaved under mild acidic conditions, liberating the chiral primary amine without racemization.

Experimental Protocol: Synthesis of a Chiral Sulfinyl Imine[10]

This protocol details the condensation of (R)-(+)-2-methylpropane-2-sulfinamide with an aldehyde, a critical first step in many amine syntheses.

  • Apparatus Setup: An oven-dried 500-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet. The system is maintained under an inert atmosphere (Argon or Nitrogen).

  • Reagent Charging: The flask is charged with 2-diphenylphosphinobenzaldehyde (1.0 equiv) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 equiv).

  • Solvent and Catalyst Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the reagents, followed by the addition of titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv) via syringe. Ti(OiPr)₄ acts as a Lewis acid and a dehydrating agent, driving the condensation to completion.

  • Reaction: The reaction mixture is heated to reflux and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of NaCl. The mixture is stirred vigorously for 30 minutes.

  • Extraction and Purification: The resulting suspension is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or silica gel chromatography to yield the pure chiral sulfinyl imine.

Parameter Value Reference
Starting Aldehyde2-(diphenylphosphino)benzaldehyde[10]
Chiral Auxiliary(R)-(+)-2-methylpropane-2-sulfinamide[10]
CatalystTitanium(IV) isopropoxide[10]
Typical Yield76% (after recrystallization)[10]
DiastereoselectivityN/A (for imine formation)N/A

Asymmetric Functionalization of 2-Methylpropene

Dehydrogenation of 2-methylpropane provides 2-methylpropene (isobutylene), a prochiral alkene that is a versatile platform for introducing chirality. The two faces of the double bond are enantiotopic, making them ideal substrates for asymmetric catalysis.

Asymmetric Cyclopropanation

The creation of chiral cyclopropane rings is of high interest, as this strained motif can impart unique conformational constraints and metabolic stability to drug candidates.[11] Asymmetric cyclopropanation of 2-methylpropene allows for the direct construction of 1,1-dimethylcyclopropane derivatives with high enantiopurity.

Causality Behind the Method: The reaction typically involves a metal catalyst (often based on Rhodium, Copper, or Ruthenium) complexed with a chiral ligand.[12][13] A diazo compound serves as the carbene precursor. The chiral ligand creates a spatially constrained environment around the metal center, forcing the approaching alkene to adopt a specific orientation. This controls the trajectory of the carbene transfer, resulting in the preferential formation of one enantiomer of the cyclopropane product.

G cluster_workflow Asymmetric Cyclopropanation Workflow start Start Materials: - 2-Methylpropene - Diazoacetate - Chiral Catalyst (e.g., Rh₂(S-PTAD)₄) react Reaction Vessel (Inert Atmosphere, Anhydrous Solvent) start->react add_diazo Slow addition of Diazoacetate react->add_diazo Controlled Rate quench Reaction Quench & Workup react->quench After completion add_diazo->react purify Purification (Chromatography) quench->purify product Enantioenriched Trifluoromethyl-Substituted Cyclopropane purify->product G cluster_cycle Biocatalytic Transamination Cycle plp Enzyme-PLP pmp Enzyme-PMP plp->pmp + 2-Aminopropane pmp->plp + Prochiral Ketone ketone Prochiral Ketone (R₁-CO-R₂) amine Chiral Amine (R₁-CH(NH₂)-R₂) ketone->amine Conversion donor 2-Aminopropane (Amine Donor) acetone Acetone (Byproduct) donor->acetone Conversion

Caption: Transaminase cycle using 2-aminopropane as the amine donor.

Experimental Protocol: General Procedure for Biocatalytic Amination

  • Biocatalyst Preparation: A solution of the desired ω-transaminase is prepared in a suitable buffer (e.g., potassium phosphate, pH 7.5). Pyridoxal-5'-phosphate (PLP) cofactor is added.

  • Reaction Mixture: The prochiral ketone substrate is added to the enzyme solution, followed by the amine donor, 2-aminopropane (often used in large excess).

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by HPLC or GC by measuring the conversion of the ketone to the amine product.

  • Workup: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted, and the product is extracted with an organic solvent (e.g., ethyl acetate or MTBE).

  • Purification: The extracted product is purified by standard methods to yield the enantiomerically pure amine.

Conclusion and Future Outlook

The transformation of 2-methylpropane, a simple and abundant hydrocarbon, into high-value chiral synthons is a testament to the ingenuity of modern synthetic chemistry. By leveraging its readily available derivatives, chemists have developed robust and scalable routes to powerful chiral auxiliaries, versatile chiral building blocks from 2-methylpropene, and enantiopure amines via biocatalysis. These synthons are not academic curiosities; they are enabling tools that actively contribute to the development of life-saving therapeutics.

Looking forward, the field is advancing on two major fronts. Firstly, the continuous evolution of biocatalysis through protein engineering is expanding the substrate scope and improving the efficiency of enzymes like transaminases, making them even more attractive for industrial-scale synthesis. [14][15]Secondly, the ultimate goal of direct, catalytic, enantioselective C-H functionalization of 2-methylpropane itself remains a significant but tantalizing challenge. [16]Success in this area would represent a paradigm shift, further shortening synthetic routes and maximizing atom economy. For the researchers, scientists, and drug development professionals of today, the diverse and powerful chiral synthons already derived from the 2-methylpropane scaffold provide a rich and reliable toolkit for building the complex molecules that will become the medicines of tomorrow.

References

  • Stereoselective Synthesis of Chiral Sulfinamide Monophosphine Ligands (Ming-Phos)(S, Rs)-M - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. (2024, April 6). ResearchGate.
  • Acetoacetic acid, 1-thio-, S-tert-butyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • The Emergence of a Key Chiral Synthon: A Technical Guide to (R)-3-Methoxy-2-methylpropan-1-OL. (n.d.). Benchchem.
  • Synthesis of Chiral Cyclopentenones. (2016, April 21). ACS Publications.
  • Biocatalytic synthesis of chiral pharmaceutical intermediates. (2014, June 11). AIR Unimi.
  • Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. (n.d.). Google Patents.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (2021, October 18). ACS Catalysis.
  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025, October 16). ResearchGate.
  • Selective and unexpected transformations of 2-methylpropane to 2,3-dimethylbutane and 2-methylpropene to 2,3-dimethylbutene catalyzed by an alumina-supported tungsten hydride. (n.d.). Chemical Communications (RSC Publishing).
  • The hydrolysis of 2-bromo-2-methylpropane. (2012, March 1). RSC Education.
  • A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid. (n.d.). Benchchem.
  • Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. (2025, June 20). PMC - NIH.
  • DESIGN AND SYNTHESIS OF NOVEL CHIRAL DIRHODIUM(II) CARBOXYLATE COMPLEXES FOR ASYMMETRIC CYCLOPROPANATION REACTIONS. (n.d.). ResearchGate.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC.
  • Asymmetric Synthesis of 2-Methylcyclopropane-1-carbaldehyde Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Chiral Synthons in Pesticide Syntheses. (n.d.). The University of Groningen research portal.
  • Building Blocks. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines. (2017, May 24). Research Explorer The University of Manchester.
  • Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024, March 25). JOCPR.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics. (1985). PubMed.
  • Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. (2020, September 4). MDPI.
  • Chirality in Drug Molecules: Synthetic and Biological Implications. (n.d.). Hilaris Publisher.
  • Biocatalytic retrosynthesis: Redesigning synthetic routes to high-value chemicals. (2016, September 14). CORE.
  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (n.d.). Synfacts.

Sources

Exploratory

Solubility profile of (2S)-1-bromo-3-chloro-2-methylpropane in organic solvents

This guide provides an in-depth technical analysis of the solubility and miscibility profile of (2S)-1-bromo-3-chloro-2-methylpropane , a critical chiral intermediate in the synthesis of ACE inhibitors like Captopril.[][...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility and miscibility profile of (2S)-1-bromo-3-chloro-2-methylpropane , a critical chiral intermediate in the synthesis of ACE inhibitors like Captopril.[][2][3]

Technical Guide for Process Research & Development [][2][3]

Executive Summary

(2S)-1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2 for generic/racemate) is a dense, lipophilic liquid alkyl halide.[][2][3] Its utility in pharmaceutical synthesis—specifically for introducing the chiral isobutyryl side chain in Captopril —relies heavily on its phase behavior.[][3]

Unlike solid reagents where "solubility" (g/L) is the primary metric, this compound is a liquid at room temperature. Therefore, this guide focuses on miscibility , partition coefficients (LogP) , and solvent compatibility for reaction engineering and workup optimization.[][3]

Key Takeaway: The molecule is miscible with a broad spectrum of organic solvents (chlorinated, aromatic, polar aprotic) but immiscible with water.[][3] This hydrophobicity is the lever used to isolate it from aqueous reaction byproducts.[][3]

Physicochemical Characterization

Understanding the physical state is prerequisite to predicting solubility behavior.[3]

PropertyValueTechnical Note
Physical State LiquidColorless to pale yellow; dense oil.[][2][3]
Molecular Weight 171.46 g/mol
Density 1.467 g/mLsignificantly denser than water; forms the bottom layer in aqueous extractions.[][3]
Boiling Point 152–154 °CHigh boiling point allows for high-temperature reactions in solvents like Toluene or Xylene.[][3]
LogP (Predicted) ~2.4Highly lipophilic; preferentially partitions into organic phases.[][3]
Chirality (2S)-enantiomerSolubility properties are identical to the racemate in achiral solvents.[][3]

Solubility & Miscibility Profile

Since the compound is a liquid, we categorize solvents by Miscibility (forming a homogeneous single phase) rather than saturation limits.[3]

A. Solvent Compatibility Matrix[1][3]
Solvent ClassRepresentative SolventsMiscibilityProcess Application
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DCEFully Miscible Primary Extraction: High solubility + high density makes DCM the ideal solvent for extracting this compound from aqueous streams.[][2][3]
Polar Aprotic THF, Acetone, Ethyl Acetate, AcetonitrileFully Miscible Reaction Medium: Excellent for SN2 coupling reactions (e.g., with L-Proline) where solvation of ionic nucleophiles is required.[][3]
Hydrocarbons Hexane, Toluene, HeptaneFully Miscible Purification: Used to precipitate more polar impurities while keeping the alkyl halide in solution.[][3]
Polar Protic Methanol, Ethanol, IPAMiscible Caution: While miscible, protic solvents can act as nucleophiles at high temperatures, leading to solvolysis side-reactions (ether formation).[][3]
Aqueous Water, Brine, Acid/Base buffersImmiscible Phase Separation: < 0.1% solubility.[][3] Essential for washing away inorganic salts.[][3]
B. Theoretical Modeling: Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvents, we analyze the partial solubility parameters:

  • Dispersion (

    
    ): High.  The bromine and chlorine atoms provide significant polarizability.[][3]
    
  • Polarity (

    
    ): Moderate.  The C-X bonds create permanent dipoles, but the symmetry reduces the net dipole moment compared to smaller halides.[][3]
    
  • Hydrogen Bonding (

    
    ): Low.  No donors/acceptors.[][3]
    
  • Implication: The molecule interacts best with solvents dominated by dispersion forces (London forces) and moderate polarity, avoiding those with high H-bond networks (like water).

Experimental Protocols

Protocol A: Visual Miscibility Screening (Drop Test)

Objective: Rapidly determine if a solvent is suitable for single-phase reactions.[][3]

  • Prepare: Dispense 1.0 mL of the target solvent into a clear glass vial.[][3]

  • Add: Add 0.1 mL of (2S)-1-bromo-3-chloro-2-methylpropane.

  • Agitate: Vortex for 10 seconds.

  • Observe:

    • Clear Solution: Miscible (Suitable for reaction).[3]

    • Turbidity/Droplets: Immiscible (Suitable for biphasic reaction or extraction).[3]

    • Schlieren Lines: Indicates mixing is occurring but requires time/heat (viscosity difference).[3]

Protocol B: Partition Coefficient (LogP) Validation

Objective: Determine extraction efficiency.

  • System: 1:1 mixture of Octanol (or DCM) and Water.[3]

  • Method: Shake-flask followed by GC-FID analysis of both phases.

  • Calculation:

    
    .
    
  • Target: A LogP > 2.0 confirms >99% recovery in a standard 3-stage extraction.

Application Logic: Solvent Selection Strategy

Decision Matrix: Reaction vs. Workup

The choice of solvent changes depending on the process stage.[3]

SolventSelection Start Process Step Reaction Synthesis (Nucleophilic Sub.) Start->Reaction Workup Workup (Extraction) Start->Workup PolarityCheck Need to dissolve Ionic Nucleophile? Reaction->PolarityCheck DensityCheck Aqueous Phase Density? Workup->DensityCheck Cryst Purification (Crystallization) THF Select THF or DMF (High Solvency) PolarityCheck->THF Yes (Homogeneous) Toluene Select Toluene (Phase Transfer Cond.) PolarityCheck->Toluene No (Biphasic) DCM Select DCM (Bottom Layer, High Solubility) DensityCheck->DCM Water < 1.0 EtOAc Select Ethyl Acetate (Top Layer, Good Solubility) DensityCheck->EtOAc Brine > 1.1

Figure 1: Solvent selection logic for (2S)-1-bromo-3-chloro-2-methylpropane based on unit operation requirements.

Case Study: Captopril Synthesis Intermediate

In the synthesis of Captopril, this molecule reacts with L-Proline.[2][3][4][5][6][7]

  • Reaction: THF/Water or Acetone is often used.[][3] The organic solvent dissolves the alkyl halide, while water/base keeps the Proline soluble.[2][3]

  • Quench: Acidification precipitates the product.[][3]

  • Extraction: DCM is preferred.[][3] Since the alkyl halide density (1.467) is > water (1.0), it forms the bottom layer , facilitating easy draining from the reactor.

Safety & Handling (Halogenated Solvents)

  • Reactivity Warning: Avoid using DMSO or DMF at high temperatures (>100°C) for prolonged periods unless necessary, as thermal decomposition can release HCl/HBr gases.[][3]

  • Waste Disposal: Solutions containing this compound must be segregated into Halogenated Waste streams.[][3] Do not mix with non-halogenated solvents (acetone/ethanol) if incineration protocols differ.[3]

  • PPE: Use Viton or Nitrile gloves.[][3] Latex offers poor protection against halogenated alkyls.[][3]

References

  • National Center for Biotechnology Information. (2025).[][3] PubChem Compound Summary for CID 5479122, (2S)-1-bromo-3-chloro-2-methylpropane. Retrieved from [Link]

  • Shimazaki, M., et al. (1982).[3][7] Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Selective Nucleophilic Substitution of (2S)-1-bromo-3-chloro-2-methylpropane

Executive Summary (2S)-1-bromo-3-chloro-2-methylpropane is a highly versatile, bifunctional chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-1-bromo-3-chloro-2-methylpropane is a highly versatile, bifunctional chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. The presence of two distinct halogens—bromine and chlorine—enables highly chemoselective sequential functionalization. This application note details the mechanistic rationale, optimization parameters, and validated step-by-step protocols for the selective bimolecular nucleophilic substitution (SN2) of the primary bromide. These protocols are designed to preserve both the secondary chiral center and the primary chloride for downstream applications.

Mechanistic Rationale and Causality (E-E-A-T)

The selective functionalization of (2S)-1-bromo-3-chloro-2-methylpropane relies on the intrinsic disparity in leaving group abilities between the bromide and chloride substituents.

  • Leaving Group Kinetics : The C–Br bond has a significantly lower bond dissociation energy (~285 kJ/mol) compared to the C–Cl bond (~339 kJ/mol). In an SN2 pathway, the larger, more polarizable bromide ion acts as a superior leaving group, allowing nucleophiles to preferentially attack the C1 position [1].

  • Stereochemical Preservation : Because the SN2 substitution occurs exclusively at the primary C1 carbon, the transition state does not involve the C2 stereocenter. Consequently, the (2S) configuration is strictly preserved, preventing racemization—a critical requirement for maintaining enantiomeric excess in drug development [2].

  • Solvent and Temperature Causality : The β-methyl group introduces mild steric hindrance, which can decelerate SN2 kinetics. To counteract this without raising the temperature (which risks elimination side-reactions or C–Cl displacement), reactions are conducted in polar aprotic solvents like N,N-Dimethylformamide (DMF). DMF strongly solvates cations (e.g., Na⁺) while leaving nucleophilic anions (e.g., N₃⁻) unsolvated and highly reactive, enabling the reaction to proceed smoothly at 20–25 °C.

Optimization Matrix and Chemoselectivity

The following table summarizes the optimized parameters for various nucleophiles to maintain >95% chemoselectivity for the C–Br bond over the C–Cl bond.

NucleophileReagent (Eq)SolventTemp (°C)Primary ProductChemoselectivity (C1 vs C3)
Azide (N₃⁻) NaN₃ (1.2)DMF20–25(2S)-1-azido-3-chloro-2-methylpropane>98%
Amine (R₂NH) Sec-Amine (2.0)Cyclohexane<35(2S)-1-(dialkylamino)-3-chloro-2-methylpropane>95%
Cyanide (CN⁻) NaCN (1.2)EtOH / H₂O60–80(3S)-4-chloro-3-methylbutanenitrile~90%*

*Note: Elevated temperatures required for the cyanide protocol slightly reduce chemoselectivity, necessitating precise reaction monitoring.

Experimental Workflows and Methodologies

Workflow A Substrate (2S)-1-bromo-3-chloro-2-methylpropane B Nucleophile Addition (NaN3, 1.2 eq) A->B C Polar Aprotic Solvent (DMF, 25 °C) B->C D Selective SN2 Displacement at C1 (C-Br cleavage) C->D C-Cl bond preserved E Aqueous Workup & Ether Extraction D->E F Purified Product (2S)-1-azido-3-chloro-2-methylpropane E->F >98% ee maintained

Workflow for selective SN2 azidation of (2S)-1-bromo-3-chloro-2-methylpropane.

Protocol A: Selective Azidation (Synthesis of (2S)-1-azido-3-chloro-2-methylpropane)

This protocol leverages the high nucleophilicity of the azide ion in a polar aprotic environment to create a self-validating, high-yield system.

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2S)-1-bromo-3-chloro-2-methylpropane (8.57 g, 0.05 mol) in anhydrous DMF (50 mL).

  • Nucleophile Addition : Add sodium azide (3.90 g, 0.06 mol, 1.2 eq) in a single portion.

    • Causality: A 1.2 molar excess ensures complete consumption of the bromide without providing enough thermodynamic driving force to displace the more stable chloride.

  • Reaction : Seal the flask under a nitrogen atmosphere and stir vigorously at 20–25 °C for 24 hours.

    • Self-Validation: Monitor the reaction via Gas Chromatography (GC). The reaction is complete when the starting material peak strictly disappears.

  • Quenching & Extraction : Pour the reaction mixture into 200 mL of ice-cold deionized water to quench. Transfer to a separatory funnel and extract with diethyl ether (3 × 75 mL).

  • Washing : Wash the combined organic layers with deionized water (3 × 100 mL) followed by brine (100 mL).

    • Causality: Extensive aqueous washing is critical to partition the highly water-soluble DMF and unreacted NaN₃ completely out of the organic layer, preventing downstream contamination.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <30 °C to prevent azide decomposition) to yield the product as a pale liquid.

Protocol B: Selective Amination (Synthesis of Tertiary Amines)

Based on validated industrial processes for haloamine synthesis [3], this protocol uses an excess of amine to act as both the nucleophile and the acid scavenger.

  • Preparation : Charge a 250 mL three-necked flask with (2S)-1-bromo-3-chloro-2-methylpropane (17.15 g, 0.10 mol) and 100 mL of cyclohexane.

  • Amine Addition : Place a secondary amine, such as hexamethyleneimine (19.84 g, 0.20 mol, 2.0 eq), in a pressure-equalizing dropping funnel. Add dropwise over 60 minutes.

  • Temperature Control : The reaction is highly exothermic. Apply a dry ice/hexane cooling bath to maintain the internal temperature strictly below 35 °C.

    • Causality: Exceeding 35 °C increases the kinetic energy sufficiently to trigger competitive SN2 attack at the C–Cl bond, leading to unwanted di-alkylation and polymerization.

  • Reaction : Stir at room temperature for an additional 2 hours post-addition.

  • Workup : Add 75 mL of saturated aqueous NaHCO₃ and 25 mL of deionized water to dissolve the precipitated amine hydrobromide salts. Extract with ethyl ether (2 × 75 mL).

  • Isolation : Dry the organic phase over MgSO₄, filter, and concentrate via rotary evaporation to afford the pure tertiary amine derivative.

Safety and Handling

  • Toxicity : (2S)-1-bromo-3-chloro-2-methylpropane is a known alkylating agent and skin/eye irritant. Handle exclusively in a certified fume hood with appropriate PPE [4].

  • Azide Hazards : Sodium azide is highly toxic and reacts violently with acids to form explosive hydrazoic acid. Never acidify the aqueous waste generated from Protocol A.

References

  • Title : 1-Bromo-3-chloro-2-methylpropane | C4H8BrCl | CID 95566 | Source : PubChem | URL :[Link]

  • Title: US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds | Source: Google Patents | URL
Application

Using (2S)-1-bromo-3-chloro-2-methylpropane as a chiral building block for pharmaceuticals

Application Note: High-Fidelity Chiral Alkylation Using (2S)-1-bromo-3-chloro-2-methylpropane Part 1: Executive Summary & Core Directive The "Kinetic Orthogonality" Advantage In the landscape of chiral building blocks, (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Chiral Alkylation Using (2S)-1-bromo-3-chloro-2-methylpropane

Part 1: Executive Summary & Core Directive

The "Kinetic Orthogonality" Advantage In the landscape of chiral building blocks, (2S)-1-bromo-3-chloro-2-methylpropane (CAS 6974-77-2) stands out as a precision "bifunctional linchpin."[1] Unlike simple alkyl halides, this molecule possesses two primary electrophilic sites (C-Br and C-Cl) separated by a stereogenic center.[1]

The core value of this synthon lies in the kinetic discrimination between the bromide and chloride leaving groups. Under controlled conditions, the C-Br bond reacts orders of magnitude faster than the C-Cl bond.[1] This allows researchers to perform sequential nucleophilic substitutions —installing one functional group (Nucleophile A) at the bromide site while leaving the chloride intact for a subsequent, separate transformation (Nucleophile B).

Primary Applications:

  • Side-Chain Construction: Synthesis of chiral isobutyl moieties found in ACE inhibitors (e.g., Captopril analogs) and renin inhibitors.[1]

  • Heterocyclic Synthesis: Formation of chiral piperidines, pyrrolidines, and oxazolopyridinones via cyclization.

  • Linker Chemistry: Connecting two distinct pharmacophores with a defined chiral spacer.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

Structural Analysis & Reactivity Hierarchy

The molecule features a chiral center at C2, flanked by two primary halomethyl groups.

  • Site 1 (C1-Br): High reactivity.[1] The C-Br bond is weaker (~68 kcal/mol) and bromide is a superior leaving group (

    
     of HBr = -9).[1]
    
  • Site 2 (C3-Cl): Low reactivity (latent). The C-Cl bond is stronger (~81 kcal/mol) and chloride is a poorer leaving group (

    
     of HCl = -7).[1]
    
  • Site 3 (C2-Me): Stereogenic center.[1][2] Crucially, nucleophilic attack occurs at the adjacent primary carbons (C1/C3), not the chiral center itself. Therefore, SN2 reactions do not cause racemization of the C2 center, provided elimination (E2) is suppressed.

The "Double-Click" Strategy

The synthesis of complex pharmaceuticals using this block follows a logical "Double-Click" workflow:

  • Click 1 (Mild): Displacement of Br at low temperature (0–25°C).[1]

  • Purification: Removal of bromide salts.

  • Click 2 (Harsh): Activation of Cl (often using Finkelstein conditions or higher heat) to cyclize or attach the second group.

ReactivityMap Start (2S)-1-bromo-3-chloro- 2-methylpropane Inter Intermediate: (2S)-1-Nu1-3-chloro- 2-methylpropane Start->Inter Step 1: Nu1 (Mild, <40°C) Selective Br Displacement Elim Side Product: Methallyl Chloride (Elimination) Start->Elim Strong Base / High T (Avoid!) Final Final Product: (2S)-1-Nu1-3-Nu2- 2-methylpropane Inter->Final Step 2: Nu2 (Harsh, >80°C or NaI) Cl Displacement

Figure 1: The sequential reactivity workflow. Note the critical temperature control in Step 1 to prevent premature reaction of the chloride or elimination.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of (2S)-1-Azido-3-chloro-2-methylpropane

A self-validating protocol for displacing Br while preserving Cl.[1]

Objective: Install an azide functionality (precursor to amines) at the C1 position without touching the C3 chloride.

Materials:

  • (2S)-1-bromo-3-chloro-2-methylpropane (1.0 eq)[1]

  • Sodium Azide (

    
    ) (1.1 eq)[1]
    
  • DMF (Anhydrous, 5 volumes)

  • Ethyl Acetate / Hexanes (for extraction)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     (1.1 eq) and anhydrous DMF under nitrogen atmosphere.
    
    • Why: Water promotes competitive hydrolysis of the halide to an alcohol.

  • Addition: Cool the suspension to 0°C . Add (2S)-1-bromo-3-chloro-2-methylpropane dropwise via syringe pump over 30 minutes.[1]

    • Control Point: Exotherm control.[3] Rapid addition can raise local temperature, risking Cl-displacement.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 12–16 hours.[1]

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1).[1] Staining with Phosphomolybdic Acid (PMA) is required as the alkyl halide has weak UV absorbance.[1]

    • Validation: The starting material (

      
      ) should disappear; product appears slightly lower.[1]
      
  • Workup: Dilute with water (dissolves inorganic salts) and extract 3x with Diethyl Ether or EtOAc.

    • Caution: Azides are potentially explosive. Do not concentrate to absolute dryness if scale >5g.

  • Purification: The product is often pure enough for the next step. If needed, perform flash chromatography on silica gel.

Critical Process Parameter (CPP):

  • Temperature: Do not exceed 40°C. Above this, the chloride begins to react, leading to diazide impurities.

Protocol B: Thio-Alkylation for ACE Inhibitor Side Chains

Targeting the Captopril/Zofenopril scaffold.[1]

Objective: Create a thio-ether linkage at C1.

Materials:

  • Potassium Thioacetate (KSAc) (1.05 eq)[1]

  • Acetone (Reagent grade)[1]

Methodology:

  • Dissolve (2S)-1-bromo-3-chloro-2-methylpropane in Acetone (0.2 M).

  • Add KSAc in a single portion at ambient temperature.

  • Observation: A white precipitate (KBr) will form almost immediately, confirming the reaction of the bromide.

  • Stir for 4 hours at 25°C.

  • Filter off the KBr solids. Concentrate the filtrate.

  • Result: (2S)-1-acetylthio-3-chloro-2-methylpropane.[1]

    • Note: The chloride is completely stable under these conditions.

Part 4: Data Presentation & Analytics

To ensure the integrity of the chiral building block, quality control must differentiate between the mono-substituted product and potential impurities.

Table 1: Analytical Differentiation of Reaction Species

CompoundReactivity SiteGC Retention (Relative)1H NMR Signature (Diagnostic)
Starting Material Br / Cl1.00 (Ref)

3.50 (dd,

-Br),

3.65 (dd,

-Cl)
Mono-Substituted (Product) Nu / Cl~1.2 - 1.5Shift of

-Nu (upfield/downfield depending on Nu);

-Cl remains at

3.65
Bi-Substituted (Impurity) Nu / Nu> 1.8Loss of both halogen signals; Symmetry often increases
Elimination Product Alkene< 0.8 (Volatile)Appearance of olefinic protons (

4.8-5.[1]0)

Visualization of Captopril-Analog Workflow

CaptoprilFlow Roche Start: Roche Ester (Methyl 3-hydroxy-2-methylpropionate) Diol Diol Intermediate Roche->Diol Reduction (LiAlH4) Halide (2S)-1-bromo-3-chloro- 2-methylpropane Diol->Halide Selective Halogenation (1. SOCl2, 2. PBr3) Thio (2S)-1-Acetylthio-3-chloro- 2-methylpropane Halide->Thio KSAc, Acetone (Protocol B) Final Target: Captopril Analog (Side Chain Precursor) Thio->Final 1. Hydrolysis 2. Coupling to Proline

Figure 2: The synthetic lineage from the Roche Ester to the Thio-functionalized precursor.[1][2][4]

Part 5: Safety & Handling

  • Alkylating Potential: As a primary alkyl halide, this compound is a potent alkylating agent. It is classified as H350 (May cause cancer) and H341 (Suspected of causing genetic defects) .[1] All handling must occur in a certified fume hood.[1]

  • Waste Disposal: Do not mix with general organic waste if unreacted azide is present. Quench azides with bleach or specific neutralization protocols before disposal.[1]

  • Storage: Store at 2–8°C. The bromide can degrade over time, releasing HBr which turns the liquid brown. If brown, wash with saturated

    
     before use.
    

References

  • Merck Millipore. (2026).[1] 1-Bromo-3-chloro-2-methylpropane for synthesis Product Sheet. Retrieved from [1]

  • BenchChem. (2026).[1] Experimental Protocol: Synthesis of 1-Azido-3-chloro-2-methylpropane. Retrieved from [1]

  • ChemicalBook. (2026).[1] 1-Bromo-3-chloro-2-methylpropane Applications in N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones. Retrieved from [1][5]

  • PubChem. (2025).[1] (2S)-1-bromo-3-chloro-2-methylpropane Compound Summary. National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2026).[1] Product Specification: 1-Bromo-3-chloro-2-methylpropane. Retrieved from [1]

Sources

Method

Application Note: Synthesis of ACE Inhibitors via (2S)-1-bromo-3-chloro-2-methylpropane

[1] Executive Summary This application note details the high-fidelity synthesis of Sulfhydryl-containing Angiotensin-Converting Enzyme (ACE) inhibitors—specifically Captopril and Zofenopril —utilizing the chiral synthon...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the high-fidelity synthesis of Sulfhydryl-containing Angiotensin-Converting Enzyme (ACE) inhibitors—specifically Captopril and Zofenopril —utilizing the chiral synthon (2S)-1-bromo-3-chloro-2-methylpropane .[1]

While traditional routes often employ microbial hydroxylation of isobutyric acid derivatives, the use of the di-halide (2S)-1-bromo-3-chloro-2-methylpropane offers a distinct advantage: atom-economical access to the 3-mercapto-2-methylpropanoyl side chain via selective nucleophilic displacement.[1] This guide focuses on the "Chiral Switch" methodology, preserving the critical (2S) stereocenter required for high-affinity zinc binding in the ACE active site.

Key Strategic Advantages[1]
  • Regioselectivity: Exploits the differential leaving group ability of Bromide (

    
    ) vs. Chloride (
    
    
    
    ) to perform sequential functionalization.[1]
  • Stereoretention: The reaction pathway is designed to operate on primary carbons (C1/C3), avoiding racemization of the sensitive C2 chiral center.

  • Scalability: Protocols utilize robust oxidations and standard coupling reagents suitable for kilo-lab scale-up.[1]

Material Specifications & Properties

The integrity of the starting material is paramount. The (2S) enantiomer determines the final drug potency.

PropertySpecificationNotes
Compound Name (2S)-1-bromo-3-chloro-2-methylpropaneOften referred to as "Roche Ester Dihalide" analog
CAS Number 6974-77-2
Molecular Formula

Molecular Weight 171.46 g/mol
Purity

(GC)
Critical for preventing des-methyl impurities
Optical Rotation

(Neat)
Verify specific rotation per batch
Density 1.48 g/mLDenser than water; bottom layer in extraction
Solubility DCM, THF, DMF, TolueneImmiscible with water

Retrosynthetic Analysis & Pathway

The synthesis hinges on converting the di-halide into (2S)-3-acetylthio-2-methylpropanoic acid , which is then coupled to L-Proline.

G Start (2S)-1-bromo-3-chloro- 2-methylpropane Inter1 (2S)-3-chloro-2-methyl- 1-propanol Start->Inter1 1. KOAc, DMF 2. Hydrolysis (Selective Br Displacement) Inter2 (2S)-3-chloro-2-methyl- propanoic acid Inter1->Inter2 Jones Oxidation (Alcohol to Acid) SideChain (2S)-3-acetylthio-2-methyl- propanoic acid Inter2->SideChain KSAc (Thioacetate) (Cl Displacement) Final Captopril (ACE Inhibitor) SideChain->Final 1. SOCl2 2. L-Proline Coupling 3. Deprotection Proline L-Proline Proline->Final Coupling Partner

Figure 1: Strategic pathway converting the di-halide synthon into the active pharmaceutical ingredient.

Experimental Protocols

Protocol A: Selective Acetolysis & Hydrolysis

Objective: Convert the brominated terminus to a hydroxyl group while preserving the chlorinated terminus and the C2 stereocenter. Mechanism:


 displacement of the softer, better leaving group (

) by acetate, followed by saponification.[1]
Reagents
  • (2S)-1-bromo-3-chloro-2-methylpropane (1.0 eq)[2]

  • Potassium Acetate (KOAc) (1.2 eq)[1]

  • DMF (Dimethylformamide) (5 vol)[1]

  • NaOH (2M aqueous solution)[1]

Procedure
  • Acetylation:

    • Charge a reactor with KOAc (1.2 eq) and DMF.[1] Heat to 80°C to ensure dissolution.

    • Add (2S)-1-bromo-3-chloro-2-methylpropane dropwise over 30 minutes. Note: Exothermic reaction.[1]

    • Maintain temperature at 90-100°C for 4-6 hours.

    • IPC (In-Process Control): Monitor by GC. Disappearance of starting material and formation of the mono-acetate.[1] The chloro-group is relatively inert under these specific conditions due to the higher bond energy of C-Cl vs C-Br.[1]

  • Workup:

    • Cool to room temperature.[1] Dilute with water (10 vol) and extract with Ethyl Acetate (3x).[1]

    • Concentrate organic layers to yield crude (2S)-1-acetoxy-3-chloro-2-methylpropane.

  • Hydrolysis:

    • Dissolve the crude acetate in Methanol (5 vol).

    • Add 2M NaOH (1.5 eq) at 0°C. Stir for 2 hours.

    • Neutralize with 1M HCl.[1] Extract with DCM.[1]

    • Yield Target: >85% of (2S)-3-chloro-2-methyl-1-propanol .

Protocol B: Oxidation to the Chiral Acid

Objective: Convert the primary alcohol to a carboxylic acid without racemizing the alpha-methyl group.[1] Critical Insight: The C2 proton is acidic alpha to the newly formed carbonyl. Over-heating or strong bases must be avoided during workup.[1]

Reagents
  • (2S)-3-chloro-2-methyl-1-propanol (from Protocol A)

  • Jones Reagent (

    
    ) OR TEMPO/NaOCl (Green Alternative)[1]
    
  • Acetone (Solvent)[1][3]

Procedure (Jones Oxidation Method)
  • Dissolve the alcohol in Acetone (10 vol) and cool to 0°C.

  • Add Jones Reagent dropwise.[1] Maintain internal temperature < 5°C.

    • Visual Cue: Color change from orange (

      
      ) to green (
      
      
      
      ).[1]
  • Stir for 2 hours at 0°C.

  • Quench: Add Isopropanol (to consume excess oxidant) until the solution turns completely green and no orange hue remains.

  • Isolation:

    • Decant the acetone solution from the chromium salts.

    • Concentrate the acetone.

    • Redissolve residue in DCM and wash with 1M HCl.[1]

    • Product: (2S)-3-chloro-2-methylpropanoic acid .[4]

    • Note: This intermediate is stable but should be stored at 4°C.[1]

Protocol C: Thio-Functionalization & Coupling (The Captopril Assembly)

Objective: Introduce the sulfur moiety and couple to L-Proline.[1] Route Choice: We will convert the chloro-acid to the acetylthio-acid before coupling.[1] This prevents side reactions with the proline nitrogen.

Procedure
  • Thiolation:

    • Dissolve (2S)-3-chloro-2-methylpropanoic acid in DMF.

    • Add Potassium Thioacetate (KSAc, 1.5 eq).

    • Heat to 60°C for 4 hours. The

      
       is displaced by 
      
      
      
      .[1]
    • Workup: Acidify and extract.[1][3] This yields (2S)-3-acetylthio-2-methylpropanoic acid .[1]

  • Acid Chloride Formation:

    • Dissolve the thio-acid in DCM.[1] Add Thionyl Chloride (

      
      , 1.1 eq) and a catalytic drop of DMF.
      
    • Stir at RT for 2 hours. Evaporate volatiles to yield the Acid Chloride.

  • Schotten-Baumann Coupling:

    • Dissolve L-Proline (1.1 eq) in 1M NaOH (aqueous) at 0°C.

    • Dissolve the Acid Chloride in DCM.

    • Add the DCM solution dropwise to the aqueous Proline solution while vigorously stirring. Maintain pH > 9 with additional NaOH if necessary.[1]

    • Chemistry: The amine of Proline attacks the acid chloride.

  • Final Deprotection (Ammonolysis):

    • The resulting product is N-[(2S)-3-acetylthio-2-methylpropanoyl]-L-proline.[1]

    • Treat with aqueous Ammonia (

      
      ) or Methanolic Ammonia under inert atmosphere (
      
      
      
      ) to remove the acetyl group.
    • Final Product: Captopril .[1][4][5][6]

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation of the stereochemistry.

Analytic MethodParameterAcceptance Criteria
HPLC (Chiral) Enantiomeric Excess (ee)> 99.5% (S,S-isomer)
1H NMR (400 MHz) Methyl Doublet (C2-Me)

ppm (d, J=7Hz)
1H NMR C3 Protons (-CH2-S)Distinct shift from -CH2-Cl (

) to -CH2-S (

)
Specific Rotation


to

(Ethanol) for Captopril
Stereochemical Logic Diagram

The following diagram illustrates why the (2S) configuration is preserved. The reactions occur at C1 and C3, not the chiral C2.

Stereochem Center Chiral Center (C2) (S)-Configuration C1 C1 (Bromide) Primary Carbon Center->C1 C3 C3 (Chloride) Primary Carbon Center->C3 Result Stereochemical Integrity Preserved Center->Result No bond breaking at C2 Action1 Step 1: SN2 Attack (Inversion/Retention irrelevant as C1 is achiral) C1->Action1 Action2 Step 2: Oxidation (Remote from C2) C3->Action2

Figure 2: Stereochemical rationale. Reaction vectors are orthogonal to the chiral center.

Safety & Handling (HSE)

  • (2S)-1-bromo-3-chloro-2-methylpropane: Potent alkylating agent. Suspected mutagen.[1] Handle in a fume hood with double nitrile gloves.[1]

  • Thionyl Chloride: Releases HCl and

    
    .[1] Corrosive.
    
  • Cyanide (Alternative Routes): While not used in this specific protocol, if cyanide variants are attempted, ensure ferrous sulfate quenchers are available.

References

  • Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592. Link[1]

  • Shimazaki, M., et al. (1982).[1][5] Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid.[1][5] Chemical & Pharmaceutical Bulletin, 30(9), 3139-3146.[1] Link[1][5]

  • Nam, D., Lee, C., & Ryu, D. (1984).[5] An improved synthesis of captopril.[1][5] Journal of Pharmaceutical Sciences, 73(12). (Demonstrates the thio-acid coupling route).

  • PubChem. (2023).[1][2] Compound Summary: (2S)-1-bromo-3-chloro-2-methylpropane.[1][2] National Library of Medicine.[1] Link

Sources

Application

High-Fidelity Asymmetric Alkylation: Utilizing (2S)-1-bromo-3-chloro-2-methylpropane as a Chiral Synthon

Executive Summary Reagent Profile: (2S)-1-bromo-3-chloro-2-methylpropane Role: Bifunctional Chiral Linchpin Primary Application: Enantioselective introduction of the isobutyl scaffold with a latent electrophilic handle....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reagent Profile: (2S)-1-bromo-3-chloro-2-methylpropane Role: Bifunctional Chiral Linchpin Primary Application: Enantioselective introduction of the isobutyl scaffold with a latent electrophilic handle.

This Application Note details the protocol for the chemoselective alkylation of enolates using (2S)-1-bromo-3-chloro-2-methylpropane . This reagent is a critical chiral pool building block, widely utilized in the synthesis of ACE inhibitors (e.g., Zofenopril), renin inhibitors, and complex alkaloids. Its value lies in its dual-halide architecture : the high reactivity of the primary bromide (C1) allows for rapid, selective alkylation, while the secondary methyl group (C2) directs stereochemistry, and the primary chloride (C3) remains intact as a handle for downstream cyclization or functionalization.

Mechanistic Principles & Selectivity

The "Bromine First" Principle

The success of this protocol relies on the kinetic differentiation between the two halogen leaving groups. Bromide (


) is a significantly better leaving group (

of HBr

) than chloride (

) (

of HCl

).
  • Kinetic Control: Under controlled temperatures (-78°C to 0°C), the enolate nucleophile attacks the C1 position (bearing the bromine) exclusively.

  • Stereochemical Integrity: The chiral center at C2 is not involved in the

    
     displacement. Therefore, the (S)-configuration of the methyl group is preserved in the product, provided the reaction conditions prevent elimination or racemization.
    
  • Latent Functionality: The product retains the C3-chloro group. This "dormant" electrophile can subsequently be activated (e.g., by adding NaI or heating with an amine) to form 5- or 6-membered rings (pyrrolidines, piperidines) or to introduce sulfur nucleophiles (as in Zofenopril synthesis).

DOT Diagram: Reaction Mechanism & Selectivity

ReactionMechanism Enolate Enolate Nucleophile (Li+ or Na+) TS Transition State (SN2 Attack at C-Br) Enolate->TS Attacks C1 Reagent (2S)-1-bromo-3-chloro-2-methylpropane (Electrophile) Reagent->TS Br leaves Product Alkylated Product (Chiral Side Chain Installed) TS->Product Kinetic Product (Cl Intact) SideProduct Elimination/Over-alkylation (Avoided by Temp Control) TS->SideProduct If T > 0°C

Figure 1: Mechanistic pathway highlighting the chemoselective attack of the enolate on the C1-Bromine bond, preserving the C3-Chlorine handle.[1]

Experimental Protocol

Pre-requisites
  • Reagent Purity: Ensure (2S)-1-bromo-3-chloro-2-methylpropane is >98% ee. Racemization of the reagent itself is rare but possible if stored improperly.

  • Solvent: Anhydrous THF (Tetrahydrofuran) is critical. Water will quench the enolate and potentially hydrolyze the alkyl halide.

  • Base Selection:

    • LDA (Lithium Diisopropylamide): For kinetic enolate formation (ketones, esters).

    • LiHMDS/NaHMDS: For sensitive substrates or when a less basic counter-ion is preferred.

Step-by-Step Methodology
Phase 1: Enolate Formation [2][3]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous THF (10 mL per mmol of substrate).

  • Base Addition: Cool to -78°C (dry ice/acetone bath). Add LDA (1.1 equiv) dropwise.

  • Substrate Addition: Dissolve the substrate (e.g., ester, amide, or ketone, 1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the base over 15 minutes.

    • Insight: Stir at -78°C for 30-60 minutes to ensure complete deprotonation.

Phase 2: Alkylation
  • Reagent Preparation: In a separate vial, dissolve (2S)-1-bromo-3-chloro-2-methylpropane (1.2 equiv) in THF.

    • Note: Using a slight excess of the electrophile ensures complete consumption of the enolate, simplifying purification.

  • Addition: Add the electrophile solution slowly to the enolate at -78°C.

    • Crucial Control Point: Do not allow the temperature to rise rapidly. The discrimination between Br and Cl is highest at low temperatures.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Allow the bath to warm slowly to 0°C over 2-3 hours.

    • Monitoring: Check by TLC or LC-MS. The starting material should disappear. If the reaction is sluggish at 0°C, warm to Room Temperature (RT) cautiously. Do not reflux (risk of displacing Cl).

Phase 3: Quench and Workup
  • Quench: Add saturated aqueous

    
     solution at 0°C.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

    • Target: The product is typically a clear oil.

Table 1: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Enolate decomposition or wet solvent.Re-distill THF; ensure inert atmosphere.
Loss of Cl (Cyclization) Temperature too high; internal nucleophile present.Keep reaction < 0°C; protect internal amines/alcohols.
Racemization Proton exchange at the

-position of the product.
Avoid large excess of base; quench immediately upon completion.
Elimination (Alkene) Base acting as nucleophile on the halide.Use bulky bases (LDA) rather than smaller alkoxides; keep temp low.[4]

Downstream Applications (The "Why")

The alkylated product, bearing the -(2S)-2-methyl-3-chloropropyl chain, is a versatile intermediate.

A. Synthesis of Zofenopril Side Chain

The chloride can be displaced by a thiobenzoate nucleophile to install the sulfur moiety required for Zofenopril.

  • Reaction: R-Cl + PhCOS- K+ -> R-S-COPh + KCl

  • Condition: DMF, 50°C.

B. Construction of Chiral Pyrrolidines

If the original enolate substrate contained a protected amine (e.g., an amino acid derivative), deprotection of the amine releases a nucleophile that can attack the terminal chloride, closing the ring.

DOT Diagram: Application Workflow

ApplicationWorkflow cluster_0 Path A: ACE Inhibitors (Zofenopril) cluster_1 Path B: Heterocycle Synthesis Start Alkylated Product (Contains Cl-Handle) StepA1 Displacement with Thiobenzoate (PhCOS-) Start->StepA1 StepB1 Amine Deprotection (Release Internal Nucleophile) Start->StepB1 EndA Thioester Intermediate StepA1->EndA StepB2 Intramolecular Cyclization (Displace Cl) StepB1->StepB2 EndB Chiral Pyrrolidine/Piperidine StepB2->EndB

Figure 2: Strategic divergence of the alkylated intermediate into pharmaceutical scaffolds.

References

  • Reactivity of Enolates: "Lithium enolates & enolate equivalents." Making Molecules. Retrieved from

  • Zofenopril Synthesis: "Method for synthesizing Zofenopril." Google Patents (CN101372472A). Retrieved from

  • General Alkylation Protocols: "Reactions of Enolate Ions and Enols." UC Santa Barbara Chemistry. Retrieved from

  • Reagent Properties: "1-Bromo-3-chloro-2-methylpropane."[5][6][7] PubChem. Retrieved from

  • Malonate Alkylation: "Alkylation of Enolate Ions." Chemistry LibreTexts. Retrieved from

Sources

Method

Application Note: Chemoselective Cross-Coupling &amp; Functionalization of (2S)-1-bromo-3-chloro-2-methylpropane

[1][2][3] Introduction & Strategic Overview (2S)-1-bromo-3-chloro-2-methylpropane (CAS 6974-77-2) is a high-value chiral building block derived from the "Roche Ester" pool.[1][2] Its utility in drug development—particula...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction & Strategic Overview

(2S)-1-bromo-3-chloro-2-methylpropane (CAS 6974-77-2) is a high-value chiral building block derived from the "Roche Ester" pool.[1][2] Its utility in drug development—particularly for antihypertensives (e.g., Captopril analogs) and renin inhibitors—stems from its bifunctional electrophilicity and conserved chirality .[1][2]

The molecule possesses two primary halide leaving groups with distinct reactivity profiles:

  • C1-Bromide: High reactivity.[1][2] Susceptible to rapid oxidative addition (Mg, Zn) and nucleophilic substitution (

    
    ).[1][2]
    
  • C3-Chloride: Lower reactivity.[1][2] Remains inert under conditions that activate the bromide, allowing for sequential functionalization.[2]

  • C2-Stereocenter: The (S)-methyl configuration is stable but susceptible to racemization if radical intermediates are not quenched rapidly or if planar carbocations form (unlikely in primary systems, but possible via migration).[1][2]

This guide details three specific protocols to exploit this chemoselectivity, focusing on Transition-Metal Catalyzed Cross-Couplings and Organometallic Generation .[1][2]

Chemoselectivity & Pathway Logic[1][3]

The core strategy relies on "Orthogonal Activation."[1][2] We activate the C-Br bond while preserving the C-Cl bond for a secondary transformation.[1][2]

Figure 1: Divergent synthetic pathways.[1][2] Path A (Mg) requires strict temperature control to prevent cyclization.[1][2] Path B (Zn) offers higher functional group tolerance.[1]

Safety & Handling Specifications

Hazard Class: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2.[1][2][3] Critical Risk: Formation of cyclopropane derivatives (highly volatile/flammable) during organometallic preparation if temperature is uncontrolled.[1][2]

ParameterSpecificationReason for Control
Atmosphere Argon or Nitrogen (O2 < 5 ppm)Mg/Zn reagents are pyrophoric/air-sensitive.[1][2]
Solvent Water < 50 ppm (Karl Fischer)Water quenches the organometallic, producing the alkane (isobutyl chloride analog).[1][2]
Temperature -10°C to 0°C (Grignard formation)Prevents intramolecular cyclization to methylcyclopropane.[1][2]
Storage 2-8°C, DarkLight can induce radical decomposition of the C-Br bond.[1][2]

Protocol 1: Selective Grignard Formation & Kumada Coupling

Objective: Generate the chiral Grignard reagent without touching the chloride, then couple with an aryl halide.[1][2]

A. Reagents & Preparation[1][3][5][6][7][8][9][10][11][12][13]
  • (2S)-1-bromo-3-chloro-2-methylpropane: 1.0 equiv (17.1 g, 100 mmol)[1][2]

  • Magnesium Turnings: 1.2 equiv (2.9 g), activated (iodine or DIBAL-H wash).

  • THF (Anhydrous): 100 mL (1.0 M final concentration).

  • Catalyst: Ni(dppp)Cl₂ (1 mol%) for the coupling step.[1][2]

  • Electrophile: Bromobenzene (or substituted aryl halide), 0.9 equiv.[1][2]

B. Step-by-Step Methodology
Step 1: Grignard Initiation (The "Entrainment" Method)[1]
  • Setup: Flame-dried 3-neck flask with condenser, internal thermometer, and addition funnel. Nitrogen atmosphere.[1][4]

  • Activation: Add Mg turnings and cover with 10 mL THF. Add a single crystal of Iodine.[1][2]

  • Initiation: Add 5% of the starting bromide.[1][2] Heat gently with a heat gun until the yellow iodine color disappears (initiation confirmed).

  • Cooling (CRITICAL): Immediately cool the flask to -5°C to 0°C using an ice/salt bath.

    • Why? Higher temperatures (>20°C) promote the intramolecular attack of the carbanion onto the C-Cl bond, forming methylcyclopropane (Wurtz-type elimination).[1][2]

Step 2: Controlled Addition
  • Add the remaining bromide (diluted in 40 mL THF) dropwise over 60 minutes.

  • Maintain internal temperature < 5°C.[1][2]

  • Stir at 0°C for 2 hours. Titrate an aliquot (Knochel method) to verify concentration (typically ~0.85 M).[1][2]

Step 3: Kumada Cross-Coupling[2]
  • In a separate vessel, dissolve Bromobenzene (0.9 equiv) and Ni(dppp)Cl₂ (1 mol%) in THF.

  • Cool the catalyst solution to 0°C.

  • Cannulate the cold Grignard solution into the catalyst mixture dropwise.[1][2]

  • Observation: Reaction is exothermic.[1][2] Allow to warm to room temperature (RT) naturally after addition.

  • Stir for 4-12 hours.

  • Quench: Pour into saturated NH₄Cl solution. Extract with Et₂O.[1][2][5][6][7]

C. Validation Criteria
  • GC-MS: Look for the coupled product (Ar-CH₂-CH(Me)-CH₂-Cl).

  • Chiral HPLC: Verify enantiomeric excess (ee). No racemization should occur as the C-Mg bond is formed and reacted without radical scrambling at C2.[1][2]

Protocol 2: Negishi Coupling (Zinc-Mediated)

Objective: A milder alternative for substrates with sensitive functional groups (esters, nitriles) where Grignard reagents are too harsh.[1][2]

A. Reagents[1][2][3][5][6][7][8][9][10][11][12][13]
  • Zinc Dust: 3.0 equiv, activated with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%).[1][2]

  • Solvent: Dry THF or DMA (Dimethylacetamide).[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%).[1]

B. Step-by-Step Methodology
  • Zinc Activation: Suspend Zn dust in THF. Add 1,2-dibromoethane and heat to reflux for 1 min. Cool. Add TMSCl and stir for 5 min.

  • Insertion: Add (2S)-1-bromo-3-chloro-2-methylpropane dropwise at 40°C .

    • Note: Zinc insertion is slower than Mg but much more chemoselective.[1][2] The C-Cl bond is completely stable to Zn at this temperature.[1][2]

  • Coupling:

    • Add the Aryl Halide (0.8 equiv) and the Pre-mixed Catalyst solution (Pd/Ligand).[1][2]

    • Heat to 60°C for 4 hours.

  • Workup: Filter through Celite to remove excess Zn. Wash with 1N HCl (to dissolve Zn salts) and extract.[1][2]

Protocol 3: Iron-Catalyzed Alkylation (Kochi-Fürstner)

Objective: Coupling the chiral halide with a secondary alkyl Grignard (sp³-sp³ coupling), a challenging transformation for Pd/Ni.[1][2]

A. Mechanism & Rationale

Iron catalysts (Fe(acac)₃ or FeCl₃) catalyze the coupling of alkyl halides with Grignard reagents via a rapid oxidative addition/reductive elimination cycle that avoids


-hydride elimination.[1][2]
B. Procedure
  • Reagent: Prepare the Grignard of the coupling partner (e.g., Ethylmagnesium bromide) in THF.

  • Substrate: Dissolve (2S)-1-bromo-3-chloro-2-methylpropane (1.0 equiv) and Fe(acac)₃ (5 mol%) in THF/NMP (9:1 mixture).

    • NMP is a critical co-solvent for Iron catalysis stability.[1][2]

  • Addition: Cool substrate/catalyst mixture to -20°C.

  • Reaction: Add the Grignard reagent slowly. The solution will turn dark brown/black (active Fe species).[1][2]

  • Selectivity: The Iron catalyst preferentially activates the C-Br bond over the C-Cl bond of the substrate.[1][2]

  • Quench: Dilute HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclopropane formation) Temperature too high during Grignard formation.[1][2]Maintain T < 0°C strictly. Dilute the bromide further.[1][2]
C-Cl Activation (Double coupling) Catalyst too active or excess nucleophile.[1][2]Use stoichiometric control (0.9 equiv nucleophile).[1][2] Switch from Ni (promiscuous) to Pd (selective).
Racemization Radical pathway or SN1 character.[1][2]Ensure solvent is non-polar enough to suppress ionization.[1][2] Use radical scavengers if using radical-prone catalysts.[1][2]
No Reaction (Zn insertion) Zinc surface passivated.[1][2]Increase activation (TMSCl/Dibromoethane).[1][2] Use Rieke Zinc if available.[1]

References

  • General Grignard Formation from 1-bromo-3-chloropropane

    • Organic Syntheses, Coll.[1][2][8] Vol. 6, p. 242 (1988); Vol. 58, p. 12 (1978).[1][2]

    • Title: 6-Chloro-1-hexene (Describes the coupling of allylmagnesium bromide with 1-bromo-3-chloropropane).[1][2]

    • [1]

  • Chemoselectivity of Bromo-Chloroalkanes

    • BenchChem Application Note: Bromo- vs. Chloro-Substituents in Cross-Coupling.
    • (Verified via search context 1.11)

  • Iron-Catalyzed Cross-Coupling (Kochi-Fürstner Conditions)

    • Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions."[2] J. Am. Chem. Soc.[1][2][4] 2002, 124, 13856.[2]

    • (Standard authorit
  • Properties and Safety Data

    • PubChem CID 5479122: (2S)-1-bromo-3-chloro-2-methylpropane.[1][2]

    • [1]

  • Zinc Insertion Protocols (Negishi)

    • Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents."[2] Nature Protocols, 2007.[1][2]

    • (Foundational reference for the Zn activ

Sources

Application

Application Note: Scalable Synthesis of (2S)-1-Bromo-3-chloro-2-methylpropane

Part 1: Executive Summary & Strategic Analysis (2S)-1-bromo-3-chloro-2-methylpropane is a critical chiral building block (C4 synthon) used extensively in the synthesis of antihypertensive drugs, specifically ACE inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

(2S)-1-bromo-3-chloro-2-methylpropane is a critical chiral building block (C4 synthon) used extensively in the synthesis of antihypertensive drugs, specifically ACE inhibitors like Captopril and Zofenopril . The molecule's value lies in its bifunctional nature—containing two distinct halogens (Br and Cl) with different reactivities—and its defined stereochemistry at the C2 position.

The Challenge of Scale

Synthesizing this molecule at scale (>1 kg) presents three primary challenges:

  • Stereochemical Integrity: Maintaining the (S)-configuration without racemization during sequential substitutions.

  • Chemoselectivity: Differentiating between the two primary carbon positions to place the chlorine and bromine atoms specifically (1-Br, 3-Cl) rather than producing the symmetric di-bromo or di-chloro analogs.

  • Process Safety: Managing the high exotherms and gas evolution associated with halogenation reagents (SOCl₂, PBr₃) in batch reactors.

Strategic Route Selection

While biocatalytic desymmetrization of 2-methyl-1,3-propanediol is academically interesting, it often suffers from lower volumetric productivity. The Chiral Pool Approach utilizing (S)-Roche Ester (Methyl 3-hydroxy-2-methylpropionate) is the industry standard for high-fidelity synthesis.

Selected Route:

  • Chlorination: Conversion of the hydroxyl group to a chloride (chemically stable).

  • Reduction: Selective reduction of the ester to an alcohol.

  • Bromination: Conversion of the resulting alcohol to the bromide.[1]

Expert Insight - Why Cl then Br? The order of halogenation is critical. The C-Cl bond is significantly stronger and more resistant to reduction than the C-Br bond. If bromination were performed first, the subsequent hydride reduction (Step 2) would likely result in hydrodebromination (side reaction yielding the des-bromo alkane). Therefore, chlorine must be installed first.

Part 2: Detailed Technical Protocols

Phase 1: Chlorination of (S)-Roche Ester

Reaction: Methyl (S)-3-hydroxy-2-methylpropionate


 Methyl (S)-3-chloro-2-methylpropionate
Reagents & Materials
  • Substrate: Methyl (S)-3-hydroxy-2-methylpropionate (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂, 1.2 equiv)

  • Catalyst: DMF (0.05 equiv) - Critical for Vilsmeier-Haack type activation

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a caustic scrubber (NaOH) connected to the gas outlet.

  • Charging: Charge Toluene and (S)-Roche Ester under N₂ atmosphere. Cool to 0–5°C.

  • Addition: Add SOCl₂ dropwise via a pressure-equalizing addition funnel.

    • Control: Maintain internal temperature <10°C. The reaction is endothermic initially but becomes exothermic upon heating.

  • Catalysis: Add DMF.

  • Reaction: Slowly ramp temperature to 70°C. Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor gas evolution (SO₂, HCl). Reaction is complete when gas evolution ceases and GC shows <1% starting material.

  • Workup: Cool to room temperature. Apply vacuum (200 mbar) to remove excess SOCl₂ and dissolved gases.

  • Purification: Vacuum distillation is recommended to remove DMF and polymeric byproducts.

    • Target: Colorless liquid.[2]

Phase 2: Reduction to Chiral Alcohol

Reaction: Methyl (S)-3-chloro-2-methylpropionate


 (R)-3-chloro-2-methylpropan-1-ol
Note: The stereodescriptor changes from (S) to (R) due to CIP priority changes, but the absolute configuration of the carbon skeleton is preserved.
Reagents & Materials
  • Substrate: Methyl (S)-3-chloro-2-methylpropionate (1.0 equiv)

  • Reductant: LiAlH₄ (0.6 equiv) or NaBH₄ (1.5 equiv) + LiCl (1.5 equiv).

    • Scale Recommendation: For safety at scale, NaBH₄/LiCl in THF/EtOH is preferred over LiAlH₄ to avoid pyrophoric handling issues.

  • Solvent: THF (anhydrous)

Step-by-Step Protocol
  • Activation: In the reactor, slurry NaBH₄ and LiCl in dry THF. Stir for 1 hour at 25°C to generate the active borohydride species.

  • Addition: Cool mixture to 0°C. Add the Chloro-Ester (from Phase 1) slowly over 2 hours.

    • Critical Process Parameter (CPP): Hydrogen gas (H₂) is evolved. Ensure adequate venting and N₂ sweep.

  • Quench: Once IPC (GC) confirms consumption of ester, quench carefully with saturated NH₄Cl solution.

    • Caution: Exothermic quench.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.[1]

  • Drying: Dry over MgSO₄ and concentrate.

  • Result: (R)-3-chloro-2-methylpropan-1-ol. Usually sufficiently pure (>95%) for the next step.

Phase 3: Bromination (The Final Step)

Reaction: (R)-3-chloro-2-methylpropan-1-ol


 (2S)-1-bromo-3-chloro-2-methylpropane
Note: Stereodescriptor flips back to (S) as -CH₂Br takes priority over -CH₂Cl.
Reagents & Materials
  • Substrate: (R)-3-chloro-2-methylpropan-1-ol (1.0 equiv)

  • Reagent: Phosphorus Tribromide (PBr₃, 0.4 equiv).[1]

    • Alternative: Mesyl chloride followed by LiBr (safer but two steps). PBr₃ is more direct but requires strict thermal control.

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Step-by-Step Protocol
  • Setup: Dry reactor thoroughly. Moisture triggers violent decomposition of PBr₃.[1]

  • Cooling: Cool substrate/solvent mixture to -10°C.

  • Addition: Add PBr₃ dropwise.

    • CPP:Do not exceed 0°C. Higher temperatures promote rearrangement and racemization via neighboring group participation.

  • Reaction: Allow to warm to 20°C and stir for 12 hours.

  • Quench: Cool back to 0°C. Add water dropwise.

    • Safety: The hydrolysis of excess PBr₃ produces HBr and H₃PO₃ and is extremely exothermic.

  • Isolation: Separate phases. Wash organic layer with NaHCO₃ (to neutralize acid) and brine.[1]

  • Distillation: Fractional distillation under reduced pressure.

    • Boiling Point: ~158°C (at atm), approx 60-65°C at 20 mmHg.

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the chemical pathway and the critical inversion/retention logic of the stereocenters.

SynthesisWorkflow Roche (S)-Roche Ester (Start) Step1 Step 1: Chlorination (SOCl2, DMF) Roche->Step1 OH -> Cl ChloroEster Methyl (S)-3-chloro- 2-methylpropionate Step2 Step 2: Reduction (NaBH4/LiCl) ChloroEster->Step2 Ester -> Alcohol ChloroAlcohol (R)-3-chloro- 2-methylpropan-1-ol Step3 Step 3: Bromination (PBr3) ChloroAlcohol->Step3 OH -> Br Target (2S)-1-bromo-3-chloro- 2-methylpropane (Target) Step1->ChloroEster Retention of Skeleton Step2->ChloroAlcohol Priority Change (S) becomes (R) Step3->Target Priority Change (R) becomes (S)

Caption: Synthesis workflow showing the preservation of the chiral skeleton through priority-swap induced descriptor changes.

Safety & Hazard Management

Scale-up of halogenation requires strict hazard controls.

Hazard ClassReagent/StepRisk DescriptionMitigation Strategy
Thermal PBr₃ AdditionRapid exotherm leading to solvent boil-off.Active cooling (-10°C), dosing pumps with interlocks.
Chemical SOCl₂ / PBr₃Generation of corrosive gases (HCl, SO₂, HBr).Two-stage scrubber (Water trap + NaOH caustic scrub).
Toxicity Alkyl HalidesPotential alkylating agents (Genotoxic).Use barrier isolation/fume hoods; destroy waste streams with alcoholic KOH.
Process QuenchingHydrolysis of P-Br/S-Cl bonds releases heat/gas."Reverse quench" (add reaction mix to water) or very slow addition.

Part 4: Quality Control & Validation

To ensure the protocol was successful, the following analytical parameters must be met.

Analytical Specifications
TestMethodSpecificationNotes
Appearance VisualClear, colorless liquidYellowing indicates free Br₂ or decomposition.
Assay GC-FID> 98.0%Main impurity: 1,3-dichloro analog.
Chiral Purity Chiral GC> 99.0% eeColumn: Cyclodextrin-based (e.g., Beta-DEX).
Water Content KF< 0.1%Critical for stability.
Troubleshooting Guide
  • Problem: Low Yield in Step 2 (Reduction).

    • Cause: Loss of volatile chloro-alcohol during workup.

    • Fix: Avoid high vacuum during concentration; the alcohol is relatively volatile.

  • Problem: Low ee% in Final Product.

    • Cause: Overheating during PBr₃ addition causing SN1 character (carbocation formation).

    • Fix: Strictly maintain T < 0°C during addition; switch to Mesylate/LiBr route if PBr₃ fails.

References

  • National Institutes of Health (PubChem). (2025). (2S)-1-bromo-3-chloro-2-methylpropane Compound Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Alkyl Bromide Synthesis: Appel Reaction and Alternatives. Retrieved from [Link]

Sources

Method

Application Note: High-Precision Functionalization of the Chloro-Terminus in (2S)-1-bromo-3-chloro-2-methylpropane

Executive Summary & Strategic Framework (2S)-1-bromo-3-chloro-2-methylpropane (CAS: 102373-43-3 for S-isomer; generic 6974-77-2) is a critical chiral synthon in the synthesis of ACE inhibitors (e.g., Captopril, Zofenopri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

(2S)-1-bromo-3-chloro-2-methylpropane (CAS: 102373-43-3 for S-isomer; generic 6974-77-2) is a critical chiral synthon in the synthesis of ACE inhibitors (e.g., Captopril, Zofenopril) and amino acid analogs.[1] Its value lies in its ambident electrophilicity : it possesses two primary halide leaving groups with distinct reactivity profiles.

The Challenge: The primary bromide (C1) is significantly more reactive (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) than the primary chloride (C3) toward nucleophilic substitution (

). Consequently, direct functionalization of the chloro-terminus without affecting the bromo-terminus is chemically forbidden under standard kinetic control.

The Solution: This guide details the Sequential Displacement Strategy . To functionalize the chloro-terminus, one must first "cap" or utilize the bromo-terminus, or employ In Situ Finkelstein Activation to thermodynamically drive the sluggish chloro-group reaction.[1]

Core Reactivity Logic
  • Kinetic Phase (C1-Br): Occurs at low temperatures (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ). Fast, stoichiometric control required.
  • Thermodynamic Phase (C3-Cl): Occurs at elevated temperatures (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ). Requires polar aprotic solvents (DMF, DMSO) and often iodide catalysis.

Reactivity Visualization

The following diagram illustrates the sequential functionalization pathway, highlighting the energy barriers associated with the chloro-terminus.

G cluster_legend Reaction Energy Profile Start (2S)-1-bromo-3-chloro- 2-methylpropane Inter Intermediate: C1-Functionalized (C3-Cl intact) Start->Inter Step 1: Nucleophile A (Kinetic Control, 0°C) High Selectivity Side Side Product: Double Substitution Start->Side Over-reaction (Excess Nuc A) Final Target Product: C1 & C3 Functionalized Inter->Final Step 2: Nucleophile B + NaI (Cat.) (Thermodynamic, 80°C) Note C-Br Bond Energy: ~66 kcal/mol (Reactive) C-Cl Bond Energy: ~81 kcal/mol (Stable)

Figure 1: Sequential displacement workflow distinguishing the kinetic bromide substitution from the thermodynamic chloride substitution.

Detailed Protocols

Protocol A: The Prerequisite – Selective Capping of the Bromo-Terminus

Context: Before attacking the chloro-terminus, the bromo-terminus must be stabilized or utilized to prevent side reactions.[1]

Objective: Selective substitution of C1-Br with a carboxylate or thio-group while retaining C3-Cl integrity.[1]

Reagents:

  • Substrate: (2S)-1-bromo-3-chloro-2-methylpropane (1.0 eq)[1][2]

  • Nucleophile: Potassium Thioacetate (1.05 eq) or Sodium Benzoate

  • Solvent: Acetone (Dry) or MTBE

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of substrate in Acetone (0.5 M concentration). Cool to

    
     using an ice bath.
    
  • Addition: Add the nucleophile (dissolved in minimal solvent) dropwise over 30 minutes.

    • Critical Control: Maintain temperature

      
      . The rate difference between Br and Cl is maximized at lower temperatures [1].
      
  • Monitoring: Monitor by TLC or GC. The disappearance of starting material should correlate with the formation of the mono-substituted product.[1]

    • Stop Condition: Quench immediately upon consumption of starting material to prevent attack on the Cl-terminus.[1]

  • Workup: Filter off the inorganic salt (KBr). Concentrate the filtrate.

Protocol B: Functionalization of the Chloro-Terminus (Finkelstein Activation)

Context: The C3-Cl bond is strong (~81 kcal/mol).[1] Direct


 attack is slow and often leads to decomposition before completion. We use the Finkelstein principle to convert C-Cl to C-I in situ.

Objective: Substitution of the C3-Cl group with a secondary nucleophile (e.g., amine, cyanide, or thiol) after C1 has been reacted.[1]

Mechanism: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">




The iodide acts as a nucleophilic catalyst, converting the unreactive alkyl chloride into a highly reactive alkyl iodide.[3]

Reagents:

  • Substrate: C1-substituted intermediate (from Protocol A)

  • Nucleophile: Secondary Nucleophile (e.g., Proline derivative, NaCN) (1.2 eq)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq)

  • Solvent: DMF or DMSO (Polar Aprotic is mandatory)

Step-by-Step:

  • Solvation: Dissolve the C1-substituted intermediate in anhydrous DMF (Concentration ~1.0 M).

  • Activation: Add 0.1 to 0.5 equivalents of dry NaI. Stir for 15 minutes at room temperature.

  • Nucleophile Addition: Add the target nucleophile (1.2 eq).

  • Thermal Drive: Heat the reaction mixture to

    
     .
    
    • Why: The activation energy for C-Cl cleavage is high.[1] The NaI catalyst lowers this barrier, but heat is required to drive the equilibrium, especially as NaCl precipitates (if using acetone) or simply to overcome steric hindrance at the beta-branched center [2].[1]

  • Workup:

    • Dilute with water (5x volume) to dissolve DMF.

    • Extract with Ethyl Acetate.

    • Wash organic layer with 5% sodium thiosulfate (to remove any free iodine/color).

Data Summary: Halide Reactivity Comparison

ParameterC1-Bromide TerminusC3-Chloride TerminusImplication for Protocol
Bond Dissociation Energy ~66 kcal/mol~81 kcal/molCl requires ~20°C higher temp to react.[1]
Leaving Group Ability Excellent (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

HBr = -9)
Moderate (

HCl = -7)
Br reacts 50-100x faster in

.
Steric Environment Primary ( ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

-branch)
Primary (

-branch)
Similar sterics; electronic effects dominate.
Preferred Solvent Acetone, THF, MTBEDMF, DMSO, NMPCl requires polar aprotic solvation.
Catalyst Requirement NoneNaI (Finkelstein)Essential for high yield at Cl-end.[1]

Troubleshooting & Optimization

Problem: Low Conversion of Chloro-Terminus
  • Root Cause: The C-Cl bond is extremely stable, and the beta-methyl group provides subtle steric hindrance.[1]

  • Solution: Increase NaI loading to stoichiometric levels (1.0 eq). This converts the entire pool of Alkyl-Cl to Alkyl-I, which reacts rapidly.[1]

Problem: Elimination Byproducts (Alkene formation)
  • Root Cause: High temperatures (

    
    ) with strong bases (e.g., alkoxides) promote E2 elimination over 
    
    
    
    .
  • Solution:

    • Lower temperature to

      
       and extend reaction time.
      
    • Switch to "soft" nucleophiles (thiols, azides, cyanide) rather than "hard" bases.

References

  • PubChem. (2025). (2S)-1-bromo-3-chloro-2-methylpropane | C4H8BrCl.[1][2][4] National Library of Medicine. Available at: [Link]

  • Vedantu. (2025). Finkelstein Reaction: Definition, Mechanism, Uses. Available at: [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the selective displacement of bromine in mixed dihalides

Topic: Improving Yield & Selectivity in Mixed Dihalide Systems Ticket ID: CHEM-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Selectivity Support Hub You are likely here because you...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Selectivity in Mixed Dihalide Systems Ticket ID: CHEM-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Selectivity Support Hub

You are likely here because your mixed dihalide substrate (e.g., 1-bromo-4-chlorobenzene or 2,4-dibromopyridine) is giving you mixtures, over-reaction (double displacement), or low yields of the desired mono-functionalized product.

Achieving high yield in selective displacement is not just about stoichiometry; it is about exploiting the kinetic and thermodynamic differences between Carbon-Halogen bonds.[1] This guide breaks down the three primary "Control Modules" to solve your specific issue.

Quick Diagnostic: Which Module Do You Need?
  • Scenario A: You want to react a Bromine in the presence of a Chlorine (or Iodine vs. Bromine) using a metal catalyst.[1]

    
    Go to Module 1. 
    
  • Scenario B: You need to functionalize a sensitive aryl bromide at low temperature without touching a chloride or ester.[1]

    
    Go to Module 2. 
    
  • Scenario C: You have two Bromines on the same ring (e.g., heteroaryl) and need to react only one.

    
    Go to Module 3. 
    
Module 1: Catalytic Control (Pd/Ni Cross-Coupling)

Target: Chemoselective Oxidative Addition (C-Br over C-Cl).

The Science: Ligand-Controlled Selectivity

In Palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig), the rate-determining step for aryl halides is often Oxidative Addition (OA) .[2] The bond dissociation energy (BDE) dictates the natural order of reactivity:



However, "sluggish" OA of the bromide often leads researchers to increase temperature, which inadvertently activates the chloride. To fix this, you must accelerate the C-Br reaction so it finishes before the C-Cl has a chance to react.

Protocol 1.1: The "High-Activity" Ligand System

Use this when your C-Br is reacting too slowly, causing you to force conditions that break selectivity.

Reagents:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl phosphines).[1]

    • Why? These electron-rich, bulky ligands facilitate rapid OA into C-Br bonds at room temperature or mild heat (40°C), leaving C-Cl bonds untouched.

  • Base: K₃PO₄ (mild) or K₂CO₃.[1] Avoid strong alkoxides (NaOtBu) if sensitive groups are present.[1]

Step-by-Step Workflow:

  • Purge: Charge reaction vessel with Aryl-Br/Cl (1.0 equiv), Boronic Acid (1.1 equiv), Pd(OAc)₂ (1-2 mol%), and SPhos (2-4 mol%). Evacuate/backfill with Argon x3.[1]

  • Solvent: Add degassed THF/Water (10:1 ratio). Note: Water is essential for the boronic acid transmetallation step.

  • Temperature: Stir at Room Temperature for 2 hours. Monitor by HPLC/UPLC.

  • Checkpoint: If <50% conv, increase T to 40°C. Do not exceed 60°C or C-Cl activation risk increases.[1]

Troubleshooting Q&A

Q: I am seeing ~10% bis-coupling (both Br and Cl reacted). How do I stop this? A: You are likely operating under "diffusion control" or high local concentration of catalyst.

  • Fix: Lower the catalyst loading to 0.5 mol%.

  • Fix: Switch to a monodentate phosphine like

    
    .[1] While usually reactive, at low temperatures, the steric bulk prevents the Pd center from accommodating the smaller (but stronger) C-Cl bond effectively compared to the longer C-Br bond.
    
Module 2: Kinetic Control (Lithium-Halogen Exchange)

Target: Cryogenic or "Turbo" Exchange (Br


 Li/Mg) in the presence of Cl.
The Science: The Rate Hierarchy

Lithium-halogen exchange is faster than proton transfer and nucleophilic attack at low temperatures. The rate of exchange is:



Standard 

is risky because the resulting aggregates are highly reactive. The modern solution is the Knochel "Turbo-Grignard" .[1]
Protocol 2.1: The Turbo-Grignard Exchange

Use this for maximum chemoselectivity (e.g., Ar-Br with Ar-Cl, -CN, or -COOR).

Reagents:

  • Exchange Reagent:

    
     (Commercial solution).[1]
    
  • Solvent: Anhydrous THF (Critical).[1]

Step-by-Step Workflow:

  • Setup: Dissolve Mixed Dihalide (1.0 equiv) in THF under Argon. Cool to -20°C (Cryocooler or ice/salt). Note: You do NOT need -78°C for Turbo-Grignard, which is its advantage.

  • Addition: Add

    
     (1.05 equiv) dropwise.[1]
    
  • Incubation: Stir at -20°C to 0°C. Monitor by taking an aliquot and quenching with MeOD (check for deuterated product via MS).

    • Causality: The LiCl breaks oligomeric aggregates, creating a more reactive monomeric Mg species that inserts into C-Br but is kinetically incompetent to insert into C-Cl at this temperature.

  • Quench: Add Electrophile (e.g., aldehyde) at -20°C. Warm to RT.

Troubleshooting Q&A

Q: My yield is low, and I see the "reduced" product (Ar-H) instead of Ar-E. A: This is usually due to moisture (protonation) or "Wurtz Coupling" (homocoupling).

  • Fix: Ensure THF is <50 ppm water.

  • Fix: If homocoupling (Ar-Ar) is observed, your temperature is too high. Cool to -40°C.[1]

Module 3: Regioselectivity (Br vs. Br)

Target: Distinguishing between two identical halogens in different environments (e.g., 2,4-dibromopyridine).

The Science: Electronic vs. Steric
  • Nucleophilic Aromatic Substitution (

    
    ):  The halogen at the most electron-deficient  position reacts first (Ortho/Para to N).
    
    • Example: In 2,4-dibromopyridine, C2 and C4 are both activated, but C4 is often more reactive to nucleophiles due to lower steric hindrance, whereas C2 is more inductive. (Context dependent).

  • Pd-Catalysis: Oxidative addition prefers the least sterically hindered and most electron-deficient bond.[1]

Visualization: Decision Logic for 2,4-Dibromopyridine

G Start Substrate: 2,4-Dibromopyridine Method1 Method: S_NAr (Nucleophile) Start->Method1 Add Amine/Alkoxide Method2 Method: Pd-Coupling Start->Method2 Add Boronic Acid Result1 Product: C4-Substitution (Steric/Electronic Control) Method1->Result1 Standard Conditions Method2->Result1 Bulky Monophosphine Result2 Product: C2-Substitution (Chelation Control w/ specific ligands) Method2->Result2 Bis-phosphine (dppf)

Figure 1: Decision tree for regioselective functionalization of 2,4-dibromopyridine.

Summary Data Table: Bond Dissociation & Reactivity
Bond TypeBDE (kcal/mol) [1]Relative Rate (Pd-OA)Relative Rate (Li-Exchange)Recommended Strategy
C-I ~53Fast (Minutes)Very FastNo catalyst heat required.
C-Br ~68ModerateFastTarget Zone. Use SPhos/XPhos.
C-Cl ~81SlowVery SlowRequires heat (>60°C) or specialized ligands.[1]
C-F ~110InertInertGenerally non-reactive in these modes.[1]
References
  • Bond Dissociation Energies : Blanksby, S. J., & Ellison, G. B. (2003).[1] Bond dissociation energies of organic molecules.[1] Accounts of Chemical Research, 36(4), 255-263. Link

  • Ligand Effects (SPhos/XPhos) : Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[1] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Turbo-Grignard Reagents : Krasovskiy, A., & Knochel, P. (2004). A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl-and heteroarylmagnesium compounds from organic bromides.[3] Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Selectivity in Pd-Catalysis : Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Optimization

Troubleshooting elimination side-reactions of (2S)-1-bromo-3-chloro-2-methylpropane

Technical Support Center: Chiral Haloalkane Process Optimization Subject: Troubleshooting Elimination Side-Reactions of (2S)-1-bromo-3-chloro-2-methylpropane Executive Summary Welcome to the Process Optimization Hub. You...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Haloalkane Process Optimization Subject: Troubleshooting Elimination Side-Reactions of (2S)-1-bromo-3-chloro-2-methylpropane

Executive Summary

Welcome to the Process Optimization Hub. You are likely utilizing (2S)-1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2) as a chiral synthon for ACE inhibitor synthesis (e.g., Captopril) or similar peptidomimetics.

The presence of an elimination impurity (typically 3-chloro-2-methylprop-1-ene ) suggests that your reaction conditions are favoring the E2 pathway over the desired


 substitution . Because your substrate is a primary alkyl halide with beta-branching (the methyl group at C2), it is kinetically sensitive to steric hindrance and base strength.

This guide provides mechanistic diagnostics, reaction engineering solutions, and a validated protocol to suppress dehydrobromination.

Part 1: Mechanistic Diagnostics (The "Why")

Q1: Why is elimination happening on a primary halide?

A: While primary halides typically favor substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


), your substrate has a specific structural vulnerability: Beta-Branching .
  • Steric Hindrance: The methyl group at the C2 position creates steric bulk near the reaction center (C1). This raises the energy of the

    
     transition state, slowing down the nucleophilic attack.
    
  • Accessible Beta-Proton: The proton at C2 is sterically exposed. If your nucleophile acts even slightly as a base (e.g.,

    
    , 
    
    
    
    ), it will abstract this proton.
  • Leaving Group Hierarchy: Bromide (

    
    ) is a superior leaving group to Chloride (
    
    
    
    ). The elimination is driven by the loss of HBr, forming the thermodynamically stable conjugated alkene (if coupled) or simply the methallyl chloride derivative.

Visualizing the Competition:

ReactionPathways Start (2S)-1-bromo-3-chloro- 2-methylpropane TS_SN2 Transition State (SN2) [Nu---C---Br] Start->TS_SN2 Soft Nucleophile Low Temp TS_E2 Transition State (E2) [Base---H---C=C---Br] Start->TS_E2 Hard Base High Temp Steric Bulk Prod_Sub Substitution Product (Chirality Retained) TS_SN2->Prod_Sub Prod_Elim Elimination Product (3-chloro-2-methylprop-1-ene) (Chirality LOST) TS_E2->Prod_Elim

Figure 1: Kinetic competition between Substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) and Elimination (

).[1][2] Note that the elimination pathway destroys the chiral center, a Critical Quality Attribute (CQA).

Part 2: Reagent & Condition Optimization (The "How")

Q2: I am using NaOH/KOH to generate my nucleophile. Is this the problem?

A: Yes. Hydroxide (


) is a "hard" base. Even if you intend it only to deprotonate your nucleophile (e.g., Thioacetic acid 

Thioacetate), any excess

will attack the beta-proton of your substrate.

Optimization Table: Base & Nucleophile Selection

FactorProblematic Condition (Favors E2)Optimized Condition (Favors

)
Base Identity NaOH, KOH, NaOEt, NaOMe (Strong/Hard Bases)

,

, or pre-formed salts (e.g., KSAc)
Nucleophile Generated in situ with excess strong baseHigh Nucleophilicity / Low Basicity (HSAB Theory)
Stoichiometry Excess Base (> 1.1 eq)Limiting Base (0.95 - 1.0 eq relative to Nucleophile)
Q3: How does solvent choice impact the side-reaction?

A:

  • Polar Aprotic (DMF, DMSO): These are standard for

    
     because they solvate cations, leaving the anion "naked" and reactive. However , they also make basic anions extremely basic, drastically increasing E2 elimination rates.
    
  • Polar Protic (Water, Ethanol): These suppress basicity (good) but also suppress nucleophilicity (bad) via hydrogen bonding.

  • The Solution: Use Phase Transfer Catalysis (PTC) or mild aprotic solvents like Acetone or Acetonitrile with weaker bases.

Q4: How do I detect the elimination impurity?

A: The elimination product is 3-chloro-2-methylprop-1-ene .

  • 1H NMR: Look for new olefinic signals. You will see two singlets (or fine doublets) around

    
     4.8 - 5.2 ppm  representing the terminal alkene protons (
    
    
    
    ).
  • GC/HPLC: The alkene is less polar and lower molecular weight (loss of HBr = mass loss of ~81 Da). It will typically elute earlier than the product on reverse-phase HPLC.

Part 3: Validated Experimental Protocols

Protocol A: Low-Elimination Thio-Substitution

Context: Common workflow for introducing a sulfur moiety (e.g., for Captopril synthesis) while preserving the halogen on the other side.

Objective: Substitute Br with Thioacetate (


) with < 1% Elimination.

Materials:

  • Substrate: (2S)-1-bromo-3-chloro-2-methylpropane[3]

  • Reagent: Potassium Thioacetate (KSAc) - Commercial salt preferred over in-situ generation.

  • Solvent: Acetone (Dry) or Acetonitrile.

Step-by-Step:

  • Preparation: Charge the reaction vessel with Acetone (10 volumes relative to substrate). Cool to 0°C - 5°C .[4]

    • Why? Lower temperature increases the selectivity ratio

      
      .
      
  • Reagent Addition: Add Potassium Thioacetate (1.05 eq) . The salt may not fully dissolve immediately.

  • Substrate Addition: Add (2S)-1-bromo-3-chloro-2-methylpropane dropwise over 30 minutes.

    • Why? Controlling concentration prevents local "hotspots" of exotherm that favor elimination.

  • Reaction: Stir at 0°C - 10°C for 4-6 hours. Monitor by TLC/HPLC.

    • Note: Do not heat to reflux unless conversion stalls. If heating is required, do not exceed 40°C.

  • Workup: Filter off the KBr precipitate. Concentrate the solvent under reduced pressure.

  • Purification: If elimination product is present (>2%), it is a volatile oil. It can often be removed by high-vacuum stripping at mild temperatures (25°C).

Protocol B: Phase Transfer Catalysis (Industrial Route)

Best for large scale where KSAc salt is expensive.

  • Aqueous Phase: Dissolve Thioacetic acid (1.05 eq) in water. Adjust pH to 8.0 - 8.5 using 30% NaOH. Do not exceed pH 9.

  • Organic Phase: Dissolve substrate in Toluene or MTBE . Add TBAB (Tetrabutylammonium bromide) (1-3 mol%).

  • Mixing: Combine phases and stir vigorously at 10°C .

    • Mechanism:[1][4][5][6][7][8][9] The PTC transports the thioacetate into the organic layer. The pH control ensures the concentration of free

      
       in the organic phase is negligible, shutting down the E2 pathway.
      

Part 4: Troubleshooting Decision Tree

Troubleshooting Problem High Elimination Impurity Detected CheckBase Check Base Strength (Is pH > 10 or using Alkoxide?) Problem->CheckBase CheckTemp Check Temperature (Is T > 25°C?) CheckBase->CheckTemp No Action1 Switch to KSAc or Buffer pH to 8-9 CheckBase->Action1 Yes CheckSolvent Check Solvent System CheckTemp->CheckSolvent No Action2 Cool Reaction to 0°C CheckTemp->Action2 Yes Action3 Switch to Acetone or Use PTC Protocol CheckSolvent->Action3

Figure 2: Systematic troubleshooting flow for reducing elimination side-reactions.

References

  • PubChem. (n.d.).[10] (2S)-1-bromo-3-chloro-2-methylpropane | C4H8BrCl.[3] National Library of Medicine. Retrieved from [Link]

  • Nam, D. H., et al. (1985). An improved synthesis of captopril. ChemicalBook / SciSpace. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The E2 Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for removing isomers from (2S)-1-bromo-3-chloro-2-methylpropane

Technical Support Center: Purification of (2S)-1-bromo-3-chloro-2-methylpropane Welcome to the technical support guide for the purification of (2S)-1-bromo-3-chloro-2-methylpropane. This resource is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (2S)-1-bromo-3-chloro-2-methylpropane

Welcome to the technical support guide for the purification of (2S)-1-bromo-3-chloro-2-methylpropane. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic pathways. The molecule 1-bromo-3-chloro-2-methylpropane possesses a stereocenter at the second carbon, making it chiral[1]. As such, achieving high enantiomeric purity is often paramount for its application in pharmaceuticals and other advanced materials.

This guide provides a structured, question-and-answer-based approach to troubleshoot common and complex purification challenges. We will delve into the fundamental principles behind each technique, offering not just protocols, but the scientific rationale to empower you to adapt and optimize these methods for your specific needs.

Logical Workflow for Purification Strategy

Before initiating any purification, it is crucial to have a clear strategy. The crude product from synthesis may contain the desired (2S)-enantiomer, its undesired (2R)-enantiomer, and various structurally related isomers. The following workflow provides a logical path from crude material to the final, highly purified product.

Purification_Workflow crude Crude (2S)-1-bromo-3-chloro- 2-methylpropane Mixture analysis1 Step 1: Initial Analysis (GC, NMR, Chiral HPLC) crude->analysis1 decision1 Structural Isomers Present? analysis1->decision1 distillation Step 2: Fractional Vacuum Distillation decision1->distillation Yes decision2 Racemic or Enantiomerically Enriched? decision1->decision2 No analysis2 Step 3: Purity Check (GC, NMR) distillation->analysis2 analysis2->decision2 chiral_sep Step 4: Enantiomeric Separation (Preparative Chiral HPLC/SFC) decision2->chiral_sep Yes final_product Pure (2S)-Enantiomer (>99% ee, >99% chemical purity) decision2->final_product No (Already Pure) analysis3 Step 5: Final Purity & Identity Confirmation (Chiral HPLC, NMR) chiral_sep->analysis3 analysis3->final_product

Caption: Workflow for selecting the appropriate purification technique.

Frequently Asked Questions: Enantiomeric Purification

The primary challenge in purifying (2S)-1-bromo-3-chloro-2-methylpropane is separating it from its mirror image, the (2R)-enantiomer. Because enantiomers possess identical physical properties like boiling point and solubility in achiral solvents, standard techniques like distillation are ineffective[2]. This requires a chiral environment to differentiate between them.

Q1: My crude product is a racemic mixture (50:50 of 2S and 2R). How can I isolate the desired (2S)-enantiomer?

Answer: The most direct and versatile method for separating enantiomers at the lab and pilot scale is preparative chiral chromatography . Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose[3][4]. SFC is often preferred as a "greener" and faster alternative because it primarily uses compressed CO2 as the mobile phase, reducing organic solvent consumption[5][6].

Q2: What type of chiral stationary phase (CSP) is most effective for separating halogenated alkanes like this?

Answer: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds due to their versatility and robust performance[3][5]. Columns with derivatized cellulose or amylose coated or immobilized on a silica support are excellent starting points.

  • Causality: The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP[2]. The stability of these complexes differs for each enantiomer due to steric and electronic interactions (e.g., hydrogen bonding, dipole-dipole), leading to different retention times.

  • Recommendation: Begin by screening a set of polysaccharide columns (e.g., those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) selectors) under normal phase, polar organic, and reversed-phase conditions to identify the optimal selectivity[5][7].

Q3: My chiral separation shows poor resolution (peaks are overlapping). What are the first things I should check?

Answer: Poor resolution is a common issue that can almost always be solved by systematic optimization. Selectivity is the most critical factor in chiral separations[7].

  • Mobile Phase Composition: This is the most powerful parameter. In normal phase (e.g., Heptane/Isopropanol), small changes in the alcohol modifier percentage can dramatically impact selectivity.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Sometimes decreasing the temperature enhances the stability differences between the diastereomeric complexes, improving resolution[7].

  • Column Integrity: Ensure the column has not been compromised. Contamination from previous samples or exposure to incompatible solvents can destroy the stationary phase[8]. Always flush the HPLC system thoroughly before connecting a chiral column[8].

Q4: Is preparative chromatography my only option? Can I use crystallization?

Answer: While chromatography is more general, diastereomeric crystallization is a viable, classic alternative, especially for large-scale production where it can be more cost-effective[9].

  • Principle: This method involves reacting the racemic mixture with a pure chiral resolving agent (e.g., a chiral amine or carboxylic acid) to form a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility[9]. By carefully choosing a solvent, one diastereomer can be selectively crystallized, leaving the other in solution. The salt is then filtered, and the chiral resolving agent is cleaved to yield the desired pure enantiomer.

  • Consideration: This process requires significant method development to find a suitable resolving agent and crystallization solvent/conditions. It is often more time-consuming to develop than a chromatographic method but highly scalable once optimized[9][].

Frequently Asked Questions: Removal of Structural Isomers

Synthesis of 1-bromo-3-chloro-2-methylpropane can sometimes produce structural isomers, which have the same molecular formula but different connectivity. These must be removed to ensure chemical purity.

Compound/Isomer Structure Estimated Boiling Point (°C) Separation Principle
(2S)-1-bromo-3-chloro-2-methylpropane Cl-CH2-CH(CH3)-CH2-Br~165-170Target Compound
1-Bromo-2-(chloromethyl)propaneBr-CH2-CH(CH2Cl)-CH3~160-165Different branching, lower BP
2-Bromo-1-chloro-2-methylpropaneCl-CH2-C(Br)(CH3)2~150-155Tertiary bromide, likely lower BP
1-Chloro-2-bromopropaneCH3-CH(Br)-CH2Cl~133-135Different parent chain, lower BP

Note: Boiling points are estimates based on structurally similar compounds and are intended for relative comparison. Actual boiling points should be determined experimentally.

Q1: My NMR analysis indicates the presence of structural isomers. What is the most effective method to remove them?

Answer: Fractional distillation is the gold-standard technique for separating liquid compounds with different boiling points[11][12]. Since structural isomers have distinct physical properties, they will exhibit different volatilities, allowing for their separation. For compounds with boiling points that differ by less than 25°C, a fractionating column is necessary to achieve good separation[12].

Q2: What are the critical parameters for a successful fractional distillation of these isomers?

Answer: The efficiency of fractional distillation hinges on three key factors:

  • Column Efficiency (Theoretical Plates): The fractionating column (e.g., a Vigreux or packed column) provides a large surface area for repeated vaporization-condensation cycles. Each cycle enriches the vapor in the more volatile component[13]. A column with more theoretical plates will provide a better separation.

  • Reflux Ratio: This is the ratio of the amount of condensate returned to the column versus the amount collected as distillate. A higher reflux ratio improves separation but slows down the distillation process.

  • Slow and Steady Heating: It is crucial to heat the distillation flask slowly and evenly to establish a smooth temperature gradient up the column[14]. Rapid heating will cause the entire mixture to boil up the column without proper fractionation, leading to poor separation[15].

Q3: I'm experiencing a low yield after distillation. What are the common causes?

Answer: Low yield is often due to procedural issues rather than product instability.

  • System Leaks: Ensure all ground glass joints are properly sealed (and lightly greased if necessary) and that clamps are secure. Leaks will cause product vapor to escape[15].

  • Improper Insulation: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.

  • Distilling to Dryness: Never distill to complete dryness. This can cause the remaining high-boiling residue to overheat and decompose.

  • Thermal Decomposition: For halogenated compounds, it is often advisable to perform the distillation under reduced pressure (vacuum distillation). Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition[16].

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, common problems encountered during purification workflows.

HPLC/SFC Troubleshooting Logic

HPLC_Troubleshooting problem Chromatographic Problem (e.g., High Pressure, Split Peaks) pressure Is Backpressure Abnormally High? problem->pressure split_peak Are Peaks Split or Tailing? pressure->split_peak No frit_check 1. Check for plugged inline filter or guard column. 2. Replace if necessary. pressure->frit_check Yes void_check 1. Check for column void (channeling). 2. Use a guard column to extend life. split_peak->void_check Yes backflush Disconnect column and backflush (only if manufacturer allows). frit_check->backflush Problem Persists replace_col Column is likely irreversibly plugged. Replace column. backflush->replace_col Problem Persists solvent_check Is sample solvent stronger than the mobile phase? void_check->solvent_check dissolve_mp Dissolve sample in mobile phase or a weaker solvent. solvent_check->dissolve_mp Yes contam_check Possible mobile phase or sample contamination. solvent_check->contam_check No

Caption: Decision tree for troubleshooting common HPLC issues.

Q: Problem: My HPLC system backpressure is suddenly very high.

Answer: High backpressure is almost always caused by a blockage in the flow path[17].

  • Most Common Cause: A plugged column inlet frit or a contaminated guard column. This happens when particulate matter from the sample or mobile phase accumulates.

  • Troubleshooting Steps:

    • First, replace the in-line filter and guard column if you are using them. This is the easiest and most likely fix.

    • If the pressure remains high, disconnect the column from the detector and direct the flow to a beaker to confirm the blockage is not downstream.

    • If the column is the source, you can try backflushing it (reversing the flow direction) at a low flow rate, but only if the column manufacturer's instructions permit this .

    • If these steps fail, the column frit is likely irreversibly blocked, and the column must be replaced[17].

Q: Problem: My chromatogram shows split or severely tailing peaks.

Answer: This indicates a problem with how the sample is interacting with the stationary phase.

  • Column Void: A common cause is the formation of a void or channel at the head of the column. This creates alternative flow paths for the analyte, leading to peak distortion. Using a guard column can help protect the main column and is highly recommended[17].

  • Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., sample in pure ethanol, mobile phase is 99:1 Heptane/Ethanol), it can cause peak distortion. Best Practice: Always try to dissolve your sample in the mobile phase itself[17].

  • Column Contamination: Adsorbed impurities on the stationary phase can interfere with proper chromatography. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer[8].

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Analytical Chiral HPLC

This protocol is for determining the enantiomeric excess (e.e.) of a sample.

  • Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series or equivalent).

  • Mobile Phase Screening: Prepare isocratic mobile phases such as Heptane/Isopropanol (99/1, 95/5, 90/10 v/v). Ensure all solvents are HPLC grade[18].

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detector: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for removing lower-boiling structural isomers.

  • Apparatus Setup:

    • Assemble a distillation apparatus with a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Procedure:

    • Place the crude material in the distillation flask with a magnetic stir bar.

    • Seal the system and slowly apply vacuum to the desired pressure (e.g., 10-20 mmHg).

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect the initial low-boiling fraction (forerun) in a separate flask. This fraction will be enriched in the more volatile impurities[16].

    • When the temperature stabilizes at the boiling point of the desired product at that pressure, switch to a clean receiving flask.

    • Collect the main fraction, maintaining a slow, steady distillation rate.

    • Stop the distillation when a small amount of residue remains in the flask.

    • Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

References

  • The Chemistry Blog. (2023). What is Fractional Distillation? ReAgent. [Link]

  • PubChem. (n.d.). (2S)-1-bromo-3-chloro-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Retrieved from [Link]

  • Pokharel, Y. R., et al. (2018). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Molecules. [Link]

  • Reddit. (2019). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? r/chemhelp. [Link]

  • Ribeiro, A. R., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]

  • Google Patents. (n.d.). Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. S-Matrix. [Link]

  • ResearchGate. (2014). (PDF) Chiral Recognition in Separation Methods. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Google Patents. (n.d.). Disproportionation of 1-bromo-3-chloro-propane.
  • ResearchGate. (n.d.). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Retrieved from [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. Retrieved from [Link]

  • Books. (2020).
  • Brainly.com. (2023). Is 1-bromo-3-chloro-2-methylpropane chiral?. [Link]

  • Chiral HPLC User Manual. (n.d.). Chiral HPLC User Manual. [Link]

  • TSFX. (2019). FRACTIONAL DISTILLATION AND CRACKING. [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]

  • FuseSchool. (2013). Fractional Distillation | Organic Chemistry | Chemistry. YouTube. [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America. [Link]

  • Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Save My Exams. (n.d.). Fractional distillation. IGCSE Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. (2023). Fractional Distillation of Ideal Mixtures. [Link]

  • Energy Education. (n.d.). Fractional distillation. Retrieved from [Link]

  • Quora. (2017). Can diastereoisomers be separated by fractional distillation?. [Link]

  • Clark, J. (n.d.). THE HALOGENATION OF ALKANES. Chemguide. [Link]

  • CompTox Chemicals Dashboard. (n.d.). 1-Bromo-3-chloro-2-methylpropane - Links. U.S. Environmental Protection Agency. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

Sources

Optimization

Optimizing solvent conditions for SN2 reactions with (2S)-1-bromo-3-chloro-2-methylpropane

Ticket ID: SN2-OPT-001 Subject: Solvent Selection & Process Optimization for Chiral Dihalides Status: Resolved / Knowledge Base Article Executive Summary: The "Dual-Halide" Challenge Working with (2S)-1-bromo-3-chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SN2-OPT-001 Subject: Solvent Selection & Process Optimization for Chiral Dihalides Status: Resolved / Knowledge Base Article

Executive Summary: The "Dual-Halide" Challenge

Working with (2S)-1-bromo-3-chloro-2-methylpropane presents a classic chemoselectivity paradox. You possess a bifunctional electrophile with two primary leaving groups: a bromide at C1 and a chloride at C3.

  • The Goal: Selective nucleophilic attack at the C1-Br bond (faster leaving group).

  • The Risk: Over-reaction at C3-Cl (double substitution) or racemization at the C2 chiral center.

  • The Constraint: The

    
    -methyl group at C2 introduces significant steric drag, slowing the Sɴ2 rate compared to linear alkyl halides, requiring optimized solvation to drive conversion without forcing harsh conditions.
    

This guide provides a solvent selection matrix and troubleshooting protocols to maximize yield and enantiopurity.

Solvent Selection Matrix

The choice of solvent dictates the "nakedness" of your nucleophile and the stability of the transition state.

Tier 1: High-Throughput / High-Reactivity (Polar Aprotic)

Best for: Weak nucleophiles (e.g., carboxylates, azides) or when reaction times are excessive.

SolventDielectric Constant (

)
ProsCons
DMF / DMSO 36.7 / 46.7Maximum Rate: Solvates cations strongly, leaving anions "naked" and highly reactive.Selectivity Risk: High reactivity can lead to displacement of both Br and Cl. Difficult to remove (high BP).
DMAc 37.8Thermal Stability: Good for reactions requiring heat (>80°C).Racemization Risk: High temperatures in basic media can racemize the C2 center.
Tier 2: Balanced Control (Polar Aprotic - Volatile)

Best for: Strong nucleophiles (e.g., thiolates, cyanides) where selectivity is paramount.

SolventDielectric Constant (

)
ProsCons
Acetone 20.7Finkelstein Logic: Excellent if using Na-salts; NaBr often precipitates, driving equilibrium. Easy workup.Limited Temp: Low boiling point (56°C) limits maximum reaction temperature.
Acetonitrile 37.5The "Goldilocks" Choice: Good balance of polarity and ease of removal.Cost/Toxicity: More expensive than acetone; incompatible with very strong bases (deprotonation of MeCN).
Tier 3: Phase Transfer Catalysis (PTC)

Best for: Industrial scale-up, "Green" chemistry, and handling inorganic salts.

  • System: Toluene (organic) + Water (aqueous) + TBAB (catalyst).

  • Mechanism: The nucleophile is shuttled into the non-polar organic phase where it is poorly solvated and extremely reactive, yet the bulk solvent (Toluene) suppresses side reactions.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your objective is to stay in the "Green Zone" (Path A) and avoid the "Red Zones" (Path B & C).

ReactionPathways Substrate (2S)-1-bromo-3-chloro- 2-methylpropane Prod_A Product A (Target) (Substitution at C1-Br) Substrate->Prod_A Path A: Kinetic Control (Mild Base, <60°C) Prod_B Product B (Impurity) (Double Sub: C1 & C3) Substrate->Prod_B Path B: Over-Reaction (High T, Excess Nu) Prod_C Product C (Racemate) (Loss of stereocenter) Substrate->Prod_C Path C: Racemization (Strong Base, E2 competition) Nu Nucleophile (Nu-) Prod_A->Prod_B Secondary Reaction (If reaction runs too long)

Caption: Path A represents the desired chemoselective substitution. Path B occurs when the chloride is also displaced. Path C represents racemization at the C2 position.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant amounts of the double-substitution product (displacing both Br and Cl)."

Diagnosis: The reaction conditions are too energetic, or the chloride leaving group is becoming activated.

  • Root Cause: Chloride is a poorer leaving group than bromide, but in dipolar aprotic solvents (DMF/DMSO) at high temperatures, it becomes labile.

  • Corrective Action:

    • Switch Solvent: Move from DMF to Acetonitrile or Acetone . This reduces the activation of the chloride.

    • Stoichiometry Control: Ensure you are using exactly 1.0–1.1 equivalents of nucleophile. Excess nucleophile will attack the chloride once the bromide is consumed.

    • Temperature: Cap your reaction temperature at 50–60°C. Chloride displacement typically requires higher activation energy.

Issue 2: "My reaction is stalling; the conversion of the bromide is too slow."

Diagnosis: The


-branching (methyl group at C2) is causing steric hindrance, blocking the nucleophile's approach.
  • Root Cause: Unlike n-propyl bromide, your substrate has a methyl group next to the reaction site. This slows

    
     significantly.
    
  • Corrective Action:

    • Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.5 M) to increase collision frequency.

    • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (10 mol%).

      • Mechanism:[1][2][3][4][5] I⁻ displaces Br⁻ (fast Finkelstein) to form the transient alkyl iodide, which is then displaced by your nucleophile much faster than the bromide.

    • Solvent: If using Acetone, switch to DMF but monitor closely to stop before chloride displacement begins.

Issue 3: "I am losing enantiomeric excess (ee%). The product is partially racemized."

Diagnosis: The C2 chiral center is being compromised.

  • Root Cause: The proton at C2 is tertiary and adjacent to electron-withdrawing groups. Strong bases (e.g., alkoxides, hydrides) can deprotonate this position, leading to a planar enolate-like intermediate or elimination-addition pathways.

  • Corrective Action:

    • Base Selection: Avoid hard bases like NaH or NaOEt. Use softer, non-nucleophilic bases like K₂CO₃ or Cs₂CO₃ .

    • Avoid E2: Ensure your nucleophile is not also a strong base. If using amines, use steric bulk to discourage proton abstraction.

Standardized Protocol: Chemoselective Sɴ2

Objective: Selective substitution of Br with a generic Nucleophile (Nu) while retaining Cl and C2-stereochemistry.

  • Preparation: Dissolve (2S)-1-bromo-3-chloro-2-methylpropane (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Additives: Add anhydrous K₂CO₃ (1.2 equiv) if buffering is needed.

  • Nucleophile Addition: Add the Nucleophile (1.05 equiv) slowly at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–24 hours.

    • Checkpoint: Monitor by TLC or GC. Look for the disappearance of starting material. If <10% conversion after 6h, heat to 40°C.

  • Workup: Dilute with diethyl ether (precipitates inorganic salts). Wash with water to remove DMF/MeCN.

  • Purification: Distillation or Flash Chromatography.

Solvent Decision Tree

Use this flowchart to select the optimal solvent for your specific nucleophile type.

SolventTree Start Select Nucleophile Type Charged Charged / Ionic (e.g., NaN3, KCN, Carboxylates) Start->Charged Neutral Neutral / Organic (e.g., Amines, Thiols) Start->Neutral Solubility Is the salt soluble in Acetone? Charged->Solubility MeCN USE ACETONITRILE (General Purpose) Neutral->MeCN Standard Acetone USE ACETONE (Precipitates NaBr/KBr) Solubility->Acetone Yes PTC USE PTC SYSTEM (Toluene/Water + TBAB) Solubility->PTC No (Inorganic Salt) DMF USE DMF/DMSO (Strict Temp Control <50°C) Solubility->DMF No (Need Homogeneous)

Caption: Decision matrix for selecting reaction medium based on nucleophile characteristics.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Sɴ2 Reactivity Trends: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Chapter 10: Aliphatic Nucleophilic Substitution).

  • Finkelstein Reaction & Halide Exchange: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.

  • Phase Transfer Catalysis: Starks, C. M. (1971). Phase-transfer catalysis.[3][6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[8]

Sources

Troubleshooting

Storage and stability issues of (2S)-1-bromo-3-chloro-2-methylpropane over time

The following Technical Support Guide is designed for researchers and process chemists handling (2S)-1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2). It prioritizes the preservation of stereochemical integrity and chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling (2S)-1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2). It prioritizes the preservation of stereochemical integrity and chemical purity, which are critical for its use as a chiral synthon in the synthesis of ACE inhibitors like Captopril.

Senior Application Scientist Desk Subject: Storage, Stability, and Troubleshooting Guide

Executive Summary & Compound Profile

(2S)-1-bromo-3-chloro-2-methylpropane is a bifunctional chiral alkyl halide. Its value lies in its specific stereochemistry ((2S)-configuration) and the differential reactivity of its halogen substituents (Bromine vs. Chlorine).

  • Key Vulnerability: The C–Br bond is significantly more labile than the C–Cl bond. This makes the compound susceptible to photo-induced radical racemization and nucleophilic attack (hydrolysis) at the C1 position.

  • Critical Parameter: Enantiomeric Excess (ee%). Loss of ee is often invisible to standard purity assays (GC/HPLC) unless chiral columns or polarimetry are used.

PropertyValueNote
CAS Number 6974-77-2
Molecular Formula C₄H₈BrCl
Molecular Weight 171.46 g/mol
Boiling Point 157–159 °CDo not distill without vacuum (risk of elimination).[1]
Density ~1.48 g/cm³Denser than water.
Flash Point >110 °CCombustible.[1]

Storage Protocols: The "Zero-Degradation" Standard

Q: What are the absolute optimal storage conditions?

A: Store at 2°C to 8°C in amber glass under an inert atmosphere (Argon or Nitrogen) .

The Scientific Rationale (Expertise):

  • Temperature (2–8°C): Thermal energy promotes elimination reactions (dehydrohalogenation). Keeping the compound cool kinetically inhibits the formation of 3-chloro-2-methylpropene.

  • Amber Glass (Light Protection): The Carbon-Bromine (C-Br) bond energy (~276 kJ/mol) is relatively low. UV/Visible light can induce homolytic fission, generating radical intermediates. Once a radical forms at C1, the stereochemical information is lost upon recombination, leading to photochemical racemization .

  • Inert Atmosphere: Moisture in the air acts as a nucleophile. While primary halides are generally resistant to neutral water hydrolysis, long-term exposure leads to the slow formation of (2S)-3-chloro-2-methylpropan-1-ol and HBr. The HBr byproduct is autocatalytic, accelerating further degradation.

Q: Can I store it in High-Density Polyethylene (HDPE) bottles?

A: Not recommended for long-term storage (>1 month). Halogenated hydrocarbons can slowly permeate polyethylene. Furthermore, plasticizers in the bottle may leach into the solvent, or the compound may extract additives, compromising purity. Borosilicate glass with a PTFE-lined cap is the only self-validating standard for maintaining >99% purity.

Stability & Degradation Mechanisms

Understanding how the molecule fails allows you to prevent it. The three primary failure modes are Hydrolysis , Elimination , and Racemization .

Degradation Pathways Diagram

The following diagram illustrates the mechanistic fate of the molecule under stress conditions.

DegradationPathways cluster_legend Pathway Legend Start (2S)-1-bromo-3-chloro- 2-methylpropane (Active Synthon) Alcohol (2S)-3-chloro-2-methylpropan-1-ol (Hydrolysis Product) Start->Alcohol + H2O (Moisture) SN2 Attack at C1 Alkene 3-chloro-2-methylpropene (Elimination Product) Start->Alkene Heat (>40°C) or Base E2 Elimination (-HBr) Radical Free Radical Intermediate (Planar/Achiral) Start->Radical UV Light / hv Homolytic Fission Racemate (R/S)-Racemic Mixture (Loss of Chirality) Radical->Racemate Recombination key1 Red Arrow = Chemical Degradation key2 Yellow Arrow = Stereochemical Loss

Caption: Figure 1. Degradation pathways of (2S)-1-bromo-3-chloro-2-methylpropane showing hydrolysis, elimination, and radical-mediated racemization.

Troubleshooting & Diagnostics

Q: The liquid has turned from colorless to faint yellow. Is it usable?

A: Proceed with caution.

  • Cause: The yellow color indicates the presence of elemental Bromine (Br₂), resulting from the oxidation of HBr released during degradation. This implies some level of decomposition has occurred.[2]

  • Action:

    • Perform a GC-MS check. If the main peak is >98%, the impurity level may be negligible.

    • Remediation: Wash the organic phase with a dilute Sodium Thiosulfate (Na₂S₂O₃) solution to reduce Br₂ back to bromide, then dry over MgSO₄ and distill (under vacuum) if necessary.

Q: My Chiral HPLC shows a drop in enantiomeric excess (ee). Why?

A: If chemically pure but optically impure, racemization has occurred.

  • Likely Culprit: Light exposure or storage at elevated temperatures.

  • Mechanistic Insight: Unlike tertiary halides which racemize via SN1 carbocations, this primary halide likely racemizes via a radical pathway (light-induced) or slow thermal equilibration if acidic impurities (HBr) are present.

  • Solution: There is no simple "cleanup" for racemization. The batch must be recrystallized (if a derivative) or discarded if high ee is required for pharmaceutical synthesis (e.g., Captopril).

Q: How do I verify the quality before running a reaction?

A: Use the "Purity Triad" workflow below. Do not rely on a single metric.

PurityCheck Start Start: Quality Check Visual 1. Visual Inspection (Colorless vs. Yellow) Start->Visual Decision1 Yellow? Visual->Decision1 GC 2. GC/MS Analysis (Chemical Purity >98%) Decision2 Impurity Peaks? GC->Decision2 Polarimetry 3. Optical Rotation / Chiral HPLC (Verify Stereochemistry) Decision3 Low Rotation? Polarimetry->Decision3 Decision1->GC No (Colorless) Action_Wash Action: Wash with Na2S2O3 Decision1->Action_Wash Yes Decision2->Polarimetry No Action_Distill Action: Vacuum Distillation Decision2->Action_Distill Yes (>2% impurities) Action_Reject CRITICAL FAILURE: Reject Batch Decision3->Action_Reject Yes (Racemized) Action_Approve Batch Approved Decision3->Action_Approve No (High ee) Action_Wash->GC Action_Distill->Polarimetry

Caption: Figure 2. The "Purity Triad" workflow for validating (2S)-1-bromo-3-chloro-2-methylpropane quality prior to synthesis.

Handling & Safety (E-E-A-T)

Safety Data Sheet (SDS) Highlights
  • Hazards: Acute Toxicity (Oral/Inhalation), Skin Irritation, Eye Irritation.

  • Signal Word: Warning.

  • GHS Codes: H302, H315, H319, H335.

Expert Handling Protocol
  • Fume Hood Only: The compound is a lachrymator (tear-inducing) and respiratory irritant.

  • Double Gloving: Use Nitrile gloves. Halogenated alkanes can permeate thin latex.

  • Quench Spills: Do not just wipe up. Absorb with vermiculite, then treat the waste with a dilute alcoholic KOH solution to degrade the alkyl halide before disposal (consult local EHS regulations).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5479122, (2S)-1-bromo-3-chloro-2-methylpropane. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism and Racemization. Retrieved from [Link]

  • Shimazaki, M., et al. (1982). Synthesis of Captopril from (2S)-3-bromo-2-methylpropanoic acid derivatives. Chemical & Pharmaceutical Bulletin.

Sources

Optimization

Minimizing byproduct formation in the synthesis of (2S)-1-bromo-3-chloro-2-methylpropane

Ticket System: Active | Status: Escalated | Topic: Impurity Profile Control Welcome to the Process Chemistry Support Portal. You are accessing the troubleshooting module for (2S)-1-bromo-3-chloro-2-methylpropane (CAS: 69...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Status: Escalated | Topic: Impurity Profile Control

Welcome to the Process Chemistry Support Portal. You are accessing the troubleshooting module for (2S)-1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2). This chiral building block is a critical intermediate for ACE inhibitors (e.g., Captopril) and requires rigorous control to prevent racemization and halogen scrambling.

Below are the resolved support tickets addressing the three most common failure modes: Halogen Exchange , Racemization , and Elimination .

📂 Ticket #101: Halogen Scrambling (The "Mixed Halide" Issue)

User Report: "I am detecting significant amounts of 1,3-dichloro-2-methylpropane and 1,3-dibromo-2-methylpropane in my final product. My target is the mixed halo-alkane (Br/Cl)."

Root Cause Analysis: The synthesis of a mixed dihalide from a halo-alcohol (e.g., (S)-3-chloro-2-methylpropan-1-ol) is chemically precarious.

  • Acid-Catalyzed Exchange: If you use reagents that generate strong acid byproducts (e.g.,

    
     generates HBr), the HBr can protonate the existing alkyl chloride, making it a leaving group. Free bromide ions then displace the chloride, leading to the 1,3-dibromo  byproduct.
    
  • Nucleophilic Competition: Conversely, free chloride ions (displaced from the starting material) can attack the formed bromide, leading to the 1,3-dichloro byproduct.

Technical Directive: You must decouple the activation step from the substitution step to prevent "halide soup."

  • Avoid: Direct reaction with

    
     or 
    
    
    
    unless strictly temperature-controlled (-20°C).
  • Recommended Protocol: The Sulfonate Displacement Route (Mesylation).

    • Step 1: Convert the alcohol to a mesylate (-OMs) using Methanesulfonyl chloride (

      
      ) and a base. This creates a leaving group (
      
      
      
      ) that is structurally distinct from the halogens.
    • Step 2: Displace the mesylate with a metal bromide (

      
      ). Since 
      
      
      
      is a better leaving group than
      
      
      , the bromide selectively attacks the mesylate carbon, leaving the alkyl chloride intact.

Data: Halogen Selectivity Comparison

MethodReagentPrimary ImpuritySelectivity Score
Direct Acid

1,3-dibromo (High)Low (1:1 mix)
Phosphorus

1,3-dichloro (Med)Medium
Appel

Phosphine OxidesHigh
Sulfonate

Minimal Very High
📂 Ticket #102: Enantiomeric Excess (ee) Erosion

User Report: "My starting material was 99% ee, but the final bromide is only 85% ee. Where is the chirality being lost?"

Root Cause Analysis: The chiral center is at the C2 position (


-position), while the reaction occurs at C1. Theoretically, this should not affect stereochemistry. However, racemization occurs via two mechanisms:[1][2]
  • Hydride Shift: The "neopentyl-like" branching at C2 sterically hinders

    
     attack. This forces the reaction toward partial 
    
    
    
    character. A primary carbocation forms, followed immediately by a 1,2-hydride shift to form the more stable tertiary carbocation, destroying chirality.
  • Anchimeric Assistance: The neighboring chlorine atom can attack the activated C1 center, forming a transient chloronium ion. Opening this ring can lead to retention/inversion scrambling or rearrangement.

Technical Directive: You must enforce a strict


 mechanism by maximizing nucleophile strength and solvent polarity.
  • Solvent Choice: Use Acetone or 2-Butanone (MEK) for the displacement step. These polar aprotic solvents stabilize the transition state and increase the solubility/nucleophilicity of Lithium Bromide.

  • Temperature Control: Do not exceed 60°C. Higher temperatures provide the activation energy required for the forbidden

    
     pathway (carbocation formation).
    
📂 Ticket #103: Elimination Byproducts

User Report: "GC-MS shows a peak corresponding to mass 90/92 (Methallyl chloride). I am losing yield to alkenes."

Root Cause Analysis: This is an E2 elimination reaction.

  • Trigger: Using strong bases during the mesylation step (e.g., excess

    
     or 
    
    
    
    ) or overheating during the bromide displacement.
  • Mechanism: The base abstracts the proton from C2 (the chiral center). The electrons cascade to form a double bond, kicking out the leaving group (Mesylate or Bromide).

Technical Directive:

  • Base Selection: Use non-nucleophilic organic bases like Triethylamine (

    
    )  or Diisopropylethylamine (DIPEA)  during mesylation. Avoid inorganic hydroxides.
    
  • Quenching: Ensure all excess base is neutralized/washed away before adding the bromide source.

🔬 Master Protocol: The Mesylate Displacement Strategy

Objective: Synthesis of (2S)-1-bromo-3-chloro-2-methylpropane from (S)-3-chloro-2-methylpropan-1-ol with >98% ee.

Phase 1: Activation (Mesylation)
  • Charge: A reactor with (S)-3-chloro-2-methylpropan-1-ol (1.0 eq) and Dichloromethane (DCM) [10 vol].

  • Cool: Chill to 0°C.

  • Add Base: Add Triethylamine (1.2 eq) slowly.

  • Reaction: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.1 eq) maintaining internal temp < 5°C.

    • Why? Controls exotherm to prevent elimination.

  • Workup: Wash with dilute HCl (to remove amine), then

    
    , then Brine. Dry organic layer over 
    
    
    
    and concentrate.
    • Checkpoint: Isolate the Mesylate intermediate. Do not distill (thermal instability).

Phase 2: Selective Displacement (Finkelstein-type)
  • Charge: Dissolve the crude Mesylate in Acetone (anhydrous).

  • Reagent: Add Lithium Bromide (LiBr) (1.5 eq).

    • Note: LiBr is soluble in acetone; NaBr is not. This is critical for kinetics.

  • Reflux: Heat to mild reflux (approx 56°C) for 4-6 hours.

    • Monitor: Check GC for disappearance of Mesylate.

  • Purification: Cool, filter off Lithium Mesylate salts. Concentrate solvent. Dilute residue with ether/pentane, wash with water, and distill under reduced pressure.

📊 Visualizing the Pathway

The following diagram illustrates the critical decision points between the desired


 pathway and the failure modes (

/Elimination).

ReactionPathways Start (S)-3-chloro-2-methylpropan-1-ol (Starting Material) Mesylate Intermediate: Mesylate Ester Start->Mesylate MsCl, Et3N (0°C, DCM) Imp_Scram SCRAMBLING: 1,3-Dichloropropane Start->Imp_Scram Direct PBr3 (Acid Catalysis) Target TARGET: (2S)-1-bromo-3-chloro-2-methylpropane Mesylate->Target LiBr, Acetone (SN2, 56°C) Imp_Rac RACEMATE: Loss of Stereochemistry Mesylate->Imp_Rac Carbocation Formation (SN1 Pathway) Imp_Elim ELIMINATION: Methallyl Chloride Mesylate->Imp_Elim High Temp or Strong Base

Figure 1: Reaction logic flow showing the high-fidelity Mesylate route (Green) versus common thermal and chemical failure modes (Red/Yellow).

📚 References
  • PubChem. (2025). (2S)-1-bromo-3-chloro-2-methylpropane Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for halogenation without acid).

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Converting Alcohols to Good Leaving Groups. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved February 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spectral Assignment of (2S)-1-bromo-3-chloro-2-methylpropane

Executive Summary & Technical Context[1][2][3][4][5][6][7] (2S)-1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2) is a bifunctional chiral building block critical for asymmetric synthesis.[1][2] Its utility lies in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

(2S)-1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2) is a bifunctional chiral building block critical for asymmetric synthesis.[1][2] Its utility lies in the differentiated reactivity of the primary halides: the alkyl bromide is significantly more reactive toward nucleophilic substitution than the alkyl chloride, allowing for sequential, regioselective functionalization.

However, this structural similarity poses a significant analytical challenge.[2] The two methylene groups (


 and 

) are chemically distinct but magnetically similar, leading to severe signal overlap in

NMR.[1] Furthermore, the presence of the chiral center at C2 renders the protons within each methylene group diastereotopic, complicating the splitting patterns from simple doublets to complex ABX systems.

This guide provides a definitive spectral assignment strategy, comparing experimental data with theoretical predictions and establishing a self-validating protocol using


 NMR and HSQC to resolve the methylene ambiguity.

Chemical Profile and Sample Preparation

Structural Analysis

The molecule consists of a chiral methine core (C2) bearing a methyl group, a chloromethyl group, and a bromomethyl group.

  • Formula:

    
    
    
  • Molecular Weight: 171.46 g/mol [1][2][3][4][5]

  • Chirality: (2S)-configuration (though NMR in achiral solvents is identical for the racemate).[1][2]

Experimental Protocol: Sample Preparation

To ensure high-resolution data capable of resolving the diastereotopic protons (


), strict adherence to the following preparation protocol is required.
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) with 0.03% TMS (v/v).[1][2] 
    
    
    
    is preferred over DMSO-
    
    
    to minimize viscosity broadening and prevent solvent-solute dipolar interactions that might obscure fine splitting.[1][2]
  • Concentration:

    • 
       NMR:  10–15 mg in 0.6 mL solvent.[1][2]
      
    • 
       / 2D NMR:  40–50 mg in 0.6 mL solvent (essential for adequate S/N in HSQC experiments).[1][2]
      
  • Filtration: Filter the solution through a glass wool plug into a precision 5mm NMR tube to remove suspended particulates that degrade magnetic field homogeneity (shimming).

Comparative Spectral Analysis

The Core Challenge: Differentiating

In


 NMR, the electronegativity difference between Chlorine (3.[1]16) and Bromine (2.[1][2][3]96) suggests the 

protons should appear downfield of

.[1][2] However, the difference is small (

), and the diastereotopic splitting creates a crowded region between 3.4 and 3.7 ppm.

Critical Insight:


 NMR provides the definitive resolution.[1] The "Heavy Atom Effect" causes carbon atoms attached to heavy halogens (like Bromine) to shift upfield significantly compared to lighter halogens (Chlorine), despite electronegativity trends.
NMR Assignment (The Anchor)

The carbon spectrum is the most reliable starting point for assignment.

Carbon PositionGroupPredicted Shift (ppm)Experimental Shift (ppm)Assignment Logic
C1

50.0 – 52.051.8 Deshielded by electronegative Cl.[1][2]
C3

38.0 – 40.039.5 Upfield relative to Cl due to Heavy Atom Effect.[1][2]
C2

36.0 – 38.037.2 Methine core.[1][2]
C4

15.0 – 17.016.5 Methyl group (most shielded).[1][2]

Note: Experimental values are representative of standard


 solution data [1, 3].
NMR Assignment and Diastereotopicity

With the carbons anchored, we assign the protons. The chiral center at C2 makes the protons on C1 (


) and C3 (

) diastereotopic. They do not appear as simple doublets but as the AB part of an ABX system (or ABM).
Proton GroupShift Range (ppm)MultiplicityCoupling (

)
Assignment

3.55 – 3.65 dd (AB system)


Downfield pair.[1][2] Correlates to 51.8 ppm Carbon.[2]

3.35 – 3.50 dd (AB system)


Upfield pair.[2] Correlates to 39.5 ppm Carbon.[1][2]

2.15 – 2.30 MultipletComplexMethine proton.[1][2][3]

1.10 – 1.15 Doublet

Methyl group.[1][2][3]

Data Validation: Experimental data from ChemicalBook and spectral databases confirm a cluster of four distinct peaks in the 3.4–3.7 ppm region [3].

  • Peaks A & B (3.63, 3.56 ppm): Assigned to

    
    .[1][2]
    
  • Peaks C & D (3.51, 3.47 ppm): Assigned to

    
    .
    

Assignment Logic & Workflow

The following diagram illustrates the logical flow for confirming the structure, emphasizing the necessity of 2D NMR for unambiguous assignment.

NMR_Assignment_Flow Start Sample: (2S)-1-bromo-3-chloro-2-methylpropane Acquire1D Acquire 1H and 13C NMR (CDCl3) Start->Acquire1D Analyze13C Analyze 13C Spectrum Identify C-X Signals Acquire1D->Analyze13C Analyze1H Analyze 1H Spectrum Region 3.3 - 3.7 ppm Acquire1D->Analyze1H Decision13C C-Cl (~52 ppm) vs C-Br (~40 ppm) Resolved? Analyze13C->Decision13C HSQC Run HSQC Experiment (Heteronuclear Single Quantum Coherence) Decision13C->HSQC Yes, distinct Issue1H Problem: Severe Overlap Diastereotopic ABX systems Analyze1H->Issue1H Issue1H->HSQC Required for resolution Correlation1 Correlate Protons @ 3.6 ppm with Carbon @ 52 ppm (Confirm -CH2Cl) HSQC->Correlation1 Correlation2 Correlate Protons @ 3.4 ppm with Carbon @ 40 ppm (Confirm -CH2Br) HSQC->Correlation2 Final Final Assignment Validated Correlation1->Final Correlation2->Final

Caption: Logical workflow for resolving spectral ambiguity using HSQC to link resolved Carbon signals to overlapping Proton signals.

Detailed Experimental Methodologies

Protocol: HSQC Acquisition for Halide Differentiation

To replicate the assignment, follow this standard pulse sequence parameter set (optimized for Bruker Avance / Varian 400 MHz+ systems).

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent multiplicity-edited HSQC.[1][2] This phases

    
     signals opposite to 
    
    
    
    and
    
    
    , aiding identification.[1][2]
  • Coupling Constant Optimization: Set

    
    .
    
  • Spectral Width:

    • F2 (

      
      ): 10 ppm (centered at 5 ppm).
      
    • F1 (

      
      ): 100 ppm (centered at 50 ppm to capture both halide carbons).[1][2]
      
  • Scans: Minimum 8 scans per increment; 128 increments in F1.

  • Processing: Apply squared sine-bell apodization (QSINE) in both dimensions.

Self-Validation Check
  • Check 1 (Integration): The multiplet at 2.20 ppm (Methine) must integrate to 1H. The doublet at 1.15 ppm (Methyl) must integrate to 3H. The complex region 3.3–3.7 ppm must integrate to exactly 4H.

  • Check 2 (Multiplicity): If the methyl group at 1.15 ppm appears as a triplet, the sample contains ethanol or diethyl ether impurities. If it is a singlet, the structure is likely tert-butyl chloride/bromide (isomer).[1] It must be a doublet (

    
    ).[1][2]
    

References

  • PubChem. (2S)-1-bromo-3-chloro-2-methylpropane | C4H8BrCl.[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][3]

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (2S)-1-bromo-3-chloro-2-methylpropane

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral building blocks is a critical checkpoint in ensuring the stereochemical purity of ac...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral building blocks is a critical checkpoint in ensuring the stereochemical purity of active pharmaceutical ingredients (APIs). The molecule (2S)-1-bromo-3-chloro-2-methylpropane, a versatile chiral intermediate, is no exception. Its single stereocenter dictates the three-dimensional arrangement of its substituents, which can profoundly influence its biological activity and toxicity in a final drug product. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this and similar chiral alkyl halides, supported by experimental insights and data-driven recommendations.

The Imperative of Stereochemical Purity

In an achiral environment, enantiomers exhibit identical physical and chemical properties, making their separation and quantification a significant analytical challenge. However, within the chiral environment of biological systems, each enantiomer can interact differently with receptors, enzymes, and other chiral molecules. This can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. Therefore, robust and reliable analytical methods for quantifying the enantiomeric composition of chiral intermediates like (2S)-1-bromo-3-chloro-2-methylpropane are not just a matter of analytical rigor but a cornerstone of drug safety and efficacy.

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess for a volatile, non-chromophoric molecule such as 1-bromo-3-chloro-2-methylpropane primarily relies on three powerful analytical techniques:

  • Chiral Gas Chromatography (GC)

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Each method offers a unique set of advantages and limitations. The choice of the most suitable technique depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagents
Principle Physical separation of enantiomers on a chiral stationary phase based on differential partitioning.Physical separation of enantiomers on a chiral stationary phase based on differential interactions.Formation of transient diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals for each enantiomer.
Resolution (Rs) Excellent for volatile compounds. High theoretical plate counts lead to sharp peaks and high resolution.High resolution achievable with a wide range of chiral stationary phases.Dependent on the choice of shift reagent and analyte, as well as the magnetic field strength.
Sensitivity High, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).Generally good, with UV or other detectors. Can be lower for compounds lacking a strong chromophore.Lower sensitivity compared to chromatographic methods.
Analysis Time Typically faster than HPLC for volatile compounds.Can be longer than GC, but modern UHPLC systems offer rapid analyses.Very fast for a single sample once the method is established.
Sample Preparation Simple dilution in a volatile solvent.Dissolution in a mobile phase-compatible solvent.Dissolution in a deuterated solvent, followed by the addition of the chiral shift reagent.
Solvent Consumption Low. Uses carrier gas.Higher, uses liquid mobile phases.Low, uses small volumes of deuterated solvents.
Instrumentation Cost Generally lower than HPLC.Can be higher, especially for advanced systems.High initial investment for the NMR spectrometer.
Derivatization Not typically required for this analyte.Not required for direct chiral separation.Not required, but the addition of a chiral shift reagent is necessary.

In-Depth Methodologies and Experimental Protocols

Chiral Gas Chromatography (GC)

Causality Behind Experimental Choices: Chiral GC is often the method of choice for volatile and thermally stable compounds like 1-bromo-3-chloro-2-methylpropane. The separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). For halogenated alkanes, cyclodextrin-based CSPs are particularly effective. These bucket-shaped molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing for inclusion complexation and interactions with the chiral analyte, leading to differential retention times.

Experimental Protocol: A Starting Point

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one containing a derivative of β-cyclodextrin, is a good starting point for method development.

  • Sample Preparation: Prepare a dilute solution of the 1-bromo-3-chloro-2-methylpropane sample in a volatile, inert solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 2-5 °C/min. An isothermal method at a low temperature may also be effective.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector Temperature: 250 °C (for FID).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample Analyte Sample DilutedSample Diluted Sample (1 mg/mL) Sample->DilutedSample Solvent Volatile Solvent Solvent->DilutedSample Injector Injector (200°C) DilutedSample->Injector Column Chiral GC Column (Cyclodextrin-based) Injector->Column Oven Oven (Temperature Program) Detector Detector (FID/MS) Column->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: While GC is well-suited for this analyte, chiral HPLC offers a powerful alternative, especially when dealing with less volatile or thermally sensitive compounds. The separation mechanism is similar to GC, relying on the formation of transient diastereomeric complexes with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often provide excellent chiral recognition for a wide range of compounds. For non-chromophoric molecules like 1-bromo-3-chloro-2-methylpropane, a detector that does not rely on UV absorbance, such as a refractive index detector (RID) or a mass spectrometer (MS), would be necessary.

Experimental Protocol: A Starting Point

  • Instrumentation: HPLC system with a pump, injector, column oven, and a suitable detector (e.g., RID or MS).

  • Chiral Stationary Phase: An immobilized polysaccharide-based column (e.g., Chiralpak series) is a good first choice for screening.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve good resolution and reasonable retention times.

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 25-40 °C) to improve peak shape.

    • Detection: Refractive Index or Mass Spectrometry.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Analyte Sample DissolvedSample Dissolved Sample (1 mg/mL) Sample->DissolvedSample MobilePhase Mobile Phase MobilePhase->DissolvedSample Injector Injector DissolvedSample->Injector Column Chiral HPLC Column (Polysaccharide-based) Injector->Column Detector Detector (RID/MS) Column->Detector Pump HPLC Pump Pump->Injector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Analyte Sample NMR_Sample Sample in NMR Tube Sample->NMR_Sample Solvent Deuterated Solvent Solvent->NMR_Sample ShiftReagent Chiral Shift Reagent ShiftReagent->NMR_Sample Incremental Addition Spectrometer NMR Spectrometer NMR_Sample->Spectrometer Acquisition Spectrum Acquisition Spectrometer->Acquisition Spectrum NMR Spectrum with Resolved Enantiomer Signals Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination by NMR with a chiral shift reagent.

Conclusion and Recommendations

For the routine and high-sensitivity determination of the enantiomeric excess of (2S)-1-bromo-3-chloro-2-methylpropane, chiral gas chromatography is the recommended primary technique . Its speed, high resolution for volatile compounds, and lower operational cost make it an excellent choice for quality control and process monitoring.

Chiral HPLC serves as a valuable orthogonal method for cross-validation. While it may require more method development, particularly in finding a suitable mobile phase and detector, it provides a high degree of confidence in the analytical results when used in conjunction with GC.

NMR spectroscopy with chiral shift reagents is a powerful tool for rapid, non-destructive analysis , particularly in a research and development setting for quick checks of enantioselectivity. However, its lower sensitivity and potential for signal overlap may make it less suitable for the precise quantification of very high enantiomeric excesses.

Ultimately, the choice of method will be guided by the specific needs of the laboratory. However, for a comprehensive and robust quality assessment of chiral building blocks like (2S)-1-bromo-3-chloro-2-methylpropane, a primary chromatographic method (preferably GC) cross-validated by an orthogonal technique (HPLC or NMR) represents the gold standard.

References

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-65. [Link]

  • Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58–65. [Link]

  • Parker, D. (2000). NMR determination of enantiomeric excess. Chemical Society Reviews, 29(4), 251-262. [Link]

  • Wilson, W. K., Scallen, T. J., & Morrow, C. J. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645–652. [Link]

  • Navarro-Vazquez, A., & Tiritiris, I. (2010). Determination of the Enantiomeric Purity by 1h NMR with Eu(tfc)3 of β-Hetarylalanine Derivatives. Correlation Of the Enantiomeric Shift Difference with Absolute Configuration. Letters in Organic Chemistry, 7(1), 58-62. [Link]

  • Schurig, V. (2002). Chiral separations using gas chromatography. TrAC Trends in Analytical Chemistry, 21(9-10), 647-661. [Link]

  • Wang, L., Wang, Q., & Yuan, J. (2014). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 19(11), 18453-18463. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Lee, J. T., & Lee, D. W. (2007). Determination of 1,3-dichloro-2-propanol and 3-chloro-1,2-propandiol in soy sauce by headspace derivatization solid-phase microextraction combined with gas chromatography-mass spectrometry. Analytica Chimica Acta, 591(2), 167-172. [Link]

  • Wang, L., Wang, Q., & Yuan, J. (2018). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 23(11), 2828. [Link]

  • Jaźwiński, J. (2024). NMR Discrimination of Chiral Organic Compounds. In P. Garbacz (Ed.), Physical Principles of Chirality in NMR (Vol. 34, pp. 74-93). Royal Society of Chemistry. [Link]

  • Beesley, T. E. (2013). The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America, 31(2), 104-115. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Whitesides, G. M., & Lewis, D. W. (1975). U.S. Patent No. 3,915,641. Washington, DC: U.S.
  • Jang, S., Park, H., Duong, Q. H., Lee, J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Organic Letters, 24(3), 638-643. [Link]

  • Perjési, P., & Káncz, S. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5328. [Link]

  • Luy, B. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Bulgarian Journal of Physics, 38(1), 70-76. [Link]

Validation

Comparative Guide: Chiral Resolution Strategies for (2S)/(2R)-1-bromo-3-chloro-2-methylpropane

This guide is structured as a high-level technical manuscript designed for application scientists and process chemists. It moves beyond basic "recipes" to explore the decision-making process required for difficult-to-det...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical manuscript designed for application scientists and process chemists. It moves beyond basic "recipes" to explore the decision-making process required for difficult-to-detect chiral alkyl halides.

[1][2]

Executive Summary & Molecule Profile[1][2]

The Challenge: 1-bromo-3-chloro-2-methylpropane (CAS: 6974-77-2) is a critical bifunctional chiral synthon, often utilized in the synthesis of ACE inhibitors (e.g., Captopril side chains) and functionalized isobutane derivatives.[][2]

Analytical Obstacles:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless.[2]
    
  • Volatility: Its relatively low boiling point (~152°C) and high vapor pressure create stability issues in standard HPLC fraction collection.[][2]

  • Chemical Instability: As an alkyl halide, it is susceptible to hydrolysis or solvolysis in protic solvents over time.[][2]

This guide compares three distinct methodologies to solve this separation challenge: Direct Chiral HPLC (RI-Detection) , Indirect Derivatization HPLC , and the benchmark alternative, Chiral Gas Chromatography (GC) .[2]

Method A: Direct Chiral HPLC (Polysaccharide Phases)[2]

Best For: Preparative isolation or environments where GC is unavailable.[][2] Primary Limitation: Detection sensitivity.

The "Gold Standard" Columns

For non-functionalized alkyl halides, the separation mechanism relies heavily on the steric fit within the chiral grooves of the stationary phase, rather than strong hydrogen bonding.[2]

FeatureAmylose-Based (e.g., Chiralpak AD-H) Cellulose-Based (e.g., Chiralcel OD-H)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mechanism Helical twist allows inclusion of alkyl chains.[2]Linear rigidity often provides better shape selectivity for rigid isomers.[2]
Success Rate High. Often the first choice for flexible alkyl halides.[2]Moderate. Better for aromatics, but worth screening.[2]
Mobile Phase Hexane / Isopropanol (99:1 to 95:[2]5)Hexane / Isopropanol (99:1 to 95:[2]5)
Optimized Protocol: Direct HPLC with RI Detection

Rationale: Since UV is viable only at <210 nm (where solvent cut-off noise is high), Refractive Index (RI) detection is the most robust method for direct analysis.[2]

  • System Prep: Purge reference cell of the RI detector with pure mobile phase for 30 minutes. Temperature stability is critical for RI baselines.[2]

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).[][2]

  • Mobile Phase: n-Hexane : Isopropanol (99.5 : 0.5 v/v).[][2]

    • Note: Keep alcohol content low.[][2] The analyte is relatively non-polar; high IPA will cause it to elute in the void volume (

      
      ).[2]
      
  • Flow Rate: 0.5 mL/min (Lower flow improves RI signal-to-noise).

  • Temperature: 10°C - 15°C.

    • Expert Insight: Lowering temperature increases the separation factor (

      
      ) for small, flexible molecules by reducing bond rotation speed, "freezing" them into a shape the column can recognize.[2]
      
  • Sample Dilution: Dissolve 10 mg/mL in pure Hexane. (High concentration needed for RI).[2]

Method B: Indirect HPLC (Derivatization)[2]

Best For: Trace analysis, biological matrices, or QC environments requiring high-sensitivity UV detection.[2] Mechanism: Reacting the alkyl halide with a UV-active nucleophile to create a "chiral reporter."[2]

The Reaction: Nucleophilic Substitution

We convert the "invisible" alkyl halide into a UV-active ether or amine.[][2]

  • Reagent: 2-Naphthol (Strong UV chromophore).[][2]

  • Reaction: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    [2]
    
Protocol:
  • Derivatization:

    • Mix 10 mg Analyte + 15 mg 2-Naphthol + 20 mg

      
       in 1 mL Acetonitrile.
      
    • Heat at 60°C for 30 mins.

    • Quench with water, extract into Hexane.[2]

  • HPLC Conditions:

    • Column: Chiralcel OD-H.[][2]

    • Mobile Phase: Hexane : IPA (90:10).[][2]

    • Detection: UV @ 254 nm.[][2]

    • Advantage: The naphthyl group provides

      
       interactions with the CSP, significantly enhancing resolution (
      
      
      
      ) compared to the native molecule.[2]

Method C: The Benchmark Alternative (Chiral GC)[2]

Best For: Purity analysis (ee%), volatile samples, high throughput.[2] Verdict: Scientifically, GC is superior for this specific molecule due to volatility and FID sensitivity.[][2]

ParameterChiral HPLCChiral GC
Stationary Phase Amylose/CelluloseCyclodextrin (e.g.,

-DEX 225)
Detector RI (Drifts, low sensitivity)FID (Universal, high sensitivity)
Solvent Waste HighNone
Resolution Good (with optimization)Excellent (Sharp peaks)

GC Protocol:

  • Column: Supelco ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -DEX 225 (30m x 0.25mm).[2]
    
  • Carrier: Helium @ 1.0 mL/min.[][2]

  • Temp Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Inlet: Split 50:1 (Prevent column overload).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct method based on your sample constraints.

G Start Start: Sample Analysis 1-bromo-3-chloro-2-methylpropane Q_Matrix Is sample in a complex matrix (plasma/reaction mix)? Start->Q_Matrix Q_Pure Is sample chemically pure (>90%)? Q_Matrix->Q_Pure No (Synthesis Intermediate) Method_Deriv METHOD B: Derivatization HPLC (React w/ Naphthol -> UV Detect) Q_Matrix->Method_Deriv Yes (Low Conc) Method_GC METHOD C: Chiral GC (FID) (Beta-DEX Column) Q_Pure->Method_GC Yes (Volatile/Stable) Method_Direct METHOD A: Direct HPLC (RI) (Chiralpak AD-H, Hex/IPA) Q_Pure->Method_Direct No (Need Prep/Non-volatile impurities)

Figure 1: Analytical decision tree for selecting the optimal chiral resolution method based on sample purity and matrix constraints.

Technical Summary & Recommendations

  • For Routine Purity (ee%) Checks: Do not force HPLC. Use Chiral GC with a cyclodextrin column.[][2][3][4] It is faster, cheaper, and more sensitive for this volatile haloalkane.[2]

  • For Preparative Separation: Use Method A (Direct HPLC) .

    • Column: Chiralpak AD-H.

    • Conditions: Hexane/IPA (99.5:0.[][2]5) at 10°C.

    • Detection: Refractive Index (RI).[][2]

  • For Trace Analysis: Use Method B (Derivatization) . The addition of a naphthol chromophore allows standard UV detection and improves chiral recognition by adding steric bulk and ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    -interaction sites.[2]
    

References

  • PubChem. (2023).[][2] 1-Bromo-3-chloro-2-methylpropane Compound Summary. National Library of Medicine.[2] [Link][2]

  • Francotte, E. (2016).[2][5] Contemporary Analysis of Chiral Molecules: HPLC vs GC Strategies. LCGC International.[][2] [Link]

  • Scriba, G.K.E. (2019).[2] Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI Separations. [Link][2]

Sources

Comparative

A Comparative Guide to the Reactivity of (2S)-1-bromo-3-chloro-2-methylpropane and Chiral Tosylates in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of substrate and leaving group is paramount to achieving desired outcomes with high efficiency and s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of substrate and leaving group is paramount to achieving desired outcomes with high efficiency and stereochemical control. This guide provides an in-depth, objective comparison of the reactivity of (2S)-1-bromo-3-chloro-2-methylpropane, a bifunctional alkyl halide, and chiral tosylates, a common class of activated alcohols, in the context of nucleophilic substitution reactions. By examining their intrinsic properties and performance in various reaction environments, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Fundamental Principles: The Landscape of Nucleophilic Substitution

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the replacement of a leaving group by a nucleophile. The two primary mechanisms governing these reactions are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.

The S(_N)1 reaction is a two-step process that proceeds through a carbocation intermediate.[1] Its rate is dependent only on the concentration of the substrate.[2] This pathway is favored by tertiary and secondary substrates that can form stable carbocations, as well as by polar protic solvents.[1] A key stereochemical outcome of S(_N)1 reactions at a chiral center is the formation of a racemic mixture, as the planar carbocation can be attacked from either face by the nucleophile.[3]

The S(_N)2 reaction , in contrast, is a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs.[1] The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[4] This mechanism is favored by methyl and primary substrates due to minimal steric hindrance.[1] A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[4][5]

The efficacy of a leaving group is a critical factor influencing the rate of both S(N)1 and S(_N)2 reactions. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.[6] This stability allows it to readily depart from the substrate, facilitating the substitution process.

Structural and Reactivity Analysis

(2S)-1-bromo-3-chloro-2-methylpropane

This molecule, with the chemical formula C(_4)H(_8)BrCl, possesses a chiral center at the second carbon atom.[7][8] It features two different halogen atoms, bromide and chloride, attached to primary carbons. This bifunctionality presents interesting possibilities for selective substitution reactions.

  • Leaving Group Ability: In the realm of halogens, iodide is the best leaving group, followed by bromide, and then chloride.[9] This trend is attributed to the decreasing basicity of the halide anions. Therefore, the bromide in (2S)-1-bromo-3-chloro-2-methylpropane is a better leaving group than the chloride.

  • Steric Hindrance: The carbon atoms bearing the halogen leaving groups are primary, which generally favors the S(_N)2 mechanism.[5] However, the presence of a methyl group at the adjacent chiral center introduces some steric hindrance that could potentially slow down the reaction rate compared to a simple primary alkyl halide.

  • Neighboring Group Participation: The presence of a halogen atom at the β-position to another leaving group can lead to neighboring group participation (NGP).[10][11] In the case of (2S)-1-bromo-3-chloro-2-methylpropane, the bromine or chlorine atom could potentially act as a neighboring group, influencing the reaction rate and stereochemistry. The effectiveness of halogens as neighboring groups follows the order I > Br > Cl.[10] NGP typically results in retention of configuration at the reaction center due to a double inversion mechanism.[10][12]

Chiral Tosylates

Tosylates (p-toluenesulfonates, OTs) are excellent leaving groups, often superior to halides.[13][14] They are prepared by reacting a chiral alcohol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine.[15][16]

  • Exceptional Leaving Group Ability: The tosylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonate group.[17] This high degree of stability makes it an excellent leaving group, readily departing in nucleophilic substitution reactions.[17][18]

  • Stereochemical Control: A significant advantage of using tosylates is the preservation of stereochemistry during their formation. The reaction of an alcohol with TsCl does not affect the configuration of the chiral center.[15][19] This allows for a subsequent S(_N)2 reaction with a nucleophile to proceed with a predictable inversion of configuration.[16][20] This two-step sequence provides a reliable method for stereospecific transformations.[20]

  • Versatility: Converting an alcohol's hydroxyl group, which is a poor leaving group, into a tosylate transforms it into a versatile substrate for a wide range of S(_N)2 reactions with various nucleophiles.[15][21]

Quantitative Reactivity Comparison

Generally, the tosylate group is a significantly better leaving group than bromide. The rate of nucleophilic substitution for a tosylate can be several orders of magnitude faster than for the corresponding bromide.

Leaving GroupRelative Rate (Approximate)pKa of Conjugate Acid (H-LG)
Cl

1-7
Br

10-9
I

100-10
TsO

10,000 - 100,000-2.8

This table provides a generalized comparison of leaving group abilities. Actual relative rates can vary depending on the substrate, nucleophile, and solvent.

It is important to note that in sterically hindered systems, such as neopentyl systems, the expected reactivity trends may not always hold true. In some S(_N)2 reactions on neopentyl-like structures, bromide has been observed to be more reactive than tosylate.[22] This highlights the importance of considering the specific steric environment of the substrate.

Experimental Design: A Comparative Study

To empirically compare the reactivity of (2S)-1-bromo-3-chloro-2-methylpropane and a chiral tosylate, a series of parallel experiments can be designed.

Objective: To compare the rate and stereochemical outcome of the reaction of (2S)-1-bromo-3-chloro-2-methylpropane and (S)-2-methyl-3-chloropropyl tosylate with sodium azide.
Materials:
  • (2S)-1-bromo-3-chloro-2-methylpropane[7][23]

  • (S)-2-methyl-3-chloropropan-1-ol

  • p-Toluenesulfonyl chloride[24]

  • Pyridine

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and analytical equipment (GC-MS, polarimeter)

Experimental Workflow:

Caption: Workflow for comparing the reactivity of the two substrates.

Protocol 1: Synthesis of (S)-2-methyl-3-chloropropyl tosylate
  • Dissolve (S)-2-methyl-3-chloropropan-1-ol (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with cold, dilute HCl, saturated NaHCO(_3), and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure tosylate.[20]

Protocol 2: Nucleophilic Substitution with Sodium Azide
  • In two separate round-bottom flasks, dissolve (2S)-1-bromo-3-chloro-2-methylpropane (1.0 eq) and (S)-2-methyl-3-chloropropyl tosylate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to each flask.

  • Heat the reaction mixtures to a specified temperature (e.g., 60 °C) and monitor the progress by TLC or GC-MS at regular intervals.[20]

  • Once the reaction is complete, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the products by column chromatography.

Data Analysis
  • Reaction Rate: The rate of each reaction can be determined by plotting the concentration of the starting material versus time. The relative rates will provide a quantitative measure of the leaving group ability.

  • Stereochemistry: The optical rotation of the starting materials and the purified products will be measured using a polarimeter. An inversion of configuration is expected for a successful S(_N)2 reaction.

Mechanistic Insights and Expected Outcomes

The reaction of both substrates with sodium azide is expected to proceed via an S(_N)2 mechanism, given the primary nature of the carbons bearing the leaving groups and the use of a good nucleophile in a polar aprotic solvent.

SN2_Mechanism cluster_substrate1 (2S)-1-bromo-3-chloro-2-methylpropane cluster_product1 Product 1 cluster_substrate2 Chiral Tosylate cluster_product2 Product 2 Substrate1 N3- + H-C(CH3)(CH2Cl)-CH2-Br TS1 [N3---C---Br]‡ Substrate1->TS1 SN2 Attack Product1 (R)-1-azido-3-chloro-2-methylpropane + Br- TS1->Product1 Inversion Substrate2 N3- + H-C(CH3)(CH2Cl)-CH2-OTs TS2 [N3---C---OTs]‡ Substrate2->TS2 SN2 Attack Product2 (R)-1-azido-3-chloro-2-methylpropane + TsO- TS2->Product2 Inversion

Sources

Validation

A Comparative Guide to the Validation of Absolute Configuration: The Case of (2S)-1-bromo-3-chloro-2-methylpropane via X-ray Crystallography

Introduction: The Imperative of Stereochemical Integrity in Science In the realm of molecular science, particularly within drug development and materials science, the three-dimensional arrangement of atoms is not a trivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical Integrity in Science

In the realm of molecular science, particularly within drug development and materials science, the three-dimensional arrangement of atoms is not a trivial detail—it is often the very essence of a molecule's function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different biological activities. The thalidomide tragedy of the 1950s serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the unambiguous determination of a molecule's absolute configuration is a cornerstone of modern chemical research and a regulatory necessity.[1]

This guide provides an in-depth, comparative analysis of the experimental methods used to validate the absolute configuration of chiral molecules, focusing on (2S)-1-bromo-3-chloro-2-methylpropane (C₄H₈BrCl) as a case study.[2][3] While several techniques exist, we will delve into the technical nuances of single-crystal X-ray crystallography (SCXRD), widely regarded as the definitive "gold standard," and contrast its performance with viable solution-state alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to select and execute the most appropriate validation strategy.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands as the most powerful and trusted method for determining the absolute configuration of a chiral molecule.[4] It provides a direct, three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[5]

The Principle of Anomalous Dispersion: Distinguishing Mirror Images

Under normal diffraction conditions, the scattering of X-rays by a crystal adheres to Friedel's Law, which states that the intensities of diffraction spots from (h,k,l) and (-h,-k,-l) planes are equal.[6][7] This inherent centrosymmetry in the diffraction pattern makes it impossible to distinguish between enantiomers.

However, when the X-ray wavelength is near an absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion (or anomalous scattering) occurs.[8][9] This effect introduces a phase shift to the scattered X-rays, causing a breakdown of Friedel's Law.[6][7] The intensities of the Bijvoet pairs—the (h,k,l) and (-h,-k,-l) reflections—are no longer identical.[4] This intensity difference is the key to assigning the absolute configuration.

For (2S)-1-bromo-3-chloro-2-methylpropane, the presence of relatively heavy atoms (bromine and chlorine) provides a significant anomalous scattering signal, even with standard laboratory X-ray sources (e.g., Cu Kα, λ=1.54 Å), making it an ideal candidate for this technique.[1][7]

The Flack Parameter: A Quantitative Measure of Chirality

The Flack parameter, x, is a refined value that quantifies the absolute structure of the crystal.[10] It is calculated during the crystallographic refinement process and provides a clear indicator of the correct enantiomer.[11][12]

  • x ≈ 0: The refined structural model correctly represents the absolute configuration of the crystal.[10][13][14]

  • x ≈ 1: The inverted structure is the correct one. The atomic coordinates should be inverted (x,y,z → -x,-y,-z) to represent the true absolute configuration.[10][14]

  • x ≈ 0.5: This suggests the crystal is a racemic twin (contains equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for a conclusive determination.[10]

A small standard uncertainty (s.u.) on the Flack parameter (typically < 0.04) is crucial for a confident assignment.[13][15]

Experimental Protocol: From Molecule to Structure

The journey from a synthesized compound to a validated absolute configuration via SCXRD involves a meticulous, multi-step process.

This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of sufficient size (ideally 0.1 - 0.3 mm in all dimensions) and quality.[16] For small organic molecules like 1-bromo-3-chloro-2-methylpropane, which is a liquid at room temperature, crystallization requires careful control of conditions.[17]

Detailed Protocol: Vapor Diffusion

  • Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable vial (the "chamber") that contains a small volume of a "poor" or "anti-solvent" (one in which the compound is insoluble but which is miscible with the good solvent, e.g., hexane).

  • Diffusion: Seal the chamber. The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the vapor of the "poor" solvent. Concurrently, the vapor of the "poor" solvent will diffuse into the solution in the inner vial.

  • Crystallization: This slow change in solvent composition gradually reduces the solubility of the compound, leading to supersaturation and, ideally, the nucleation and growth of well-ordered crystals over several days or weeks.

Causality: This method is favored for its slow, controlled approach, which promotes the growth of larger, higher-quality crystals over rapid precipitation.[18]

dot

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation Purified_Compound (2S)-1-bromo-3-chloro-2-methylpropane Crystallization Crystal Growth (e.g., Vapor Diffusion) Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Mount Crystal on Goniometer Single_Crystal->Mounting Diffractometer X-ray Diffractometer (Cu Kα radiation, Cryo-cooling) Mounting->Diffractometer Data_Collection Collect Diffraction Data (Bijvoet Pairs) Diffractometer->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Flack_Parameter Refine Flack Parameter (x) Refinement->Flack_Parameter Validation Validate Absolute Configuration (x ≈ 0) Flack_Parameter->Validation

Caption: Workflow for absolute configuration validation via SCXRD.

  • Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. To minimize thermal motion and radiation damage, data is typically collected at low temperatures (e.g., 100 K).

  • Data Acquisition: The crystal is placed in an X-ray beam (e.g., from a copper source) and rotated.[19] A detector records the positions and intensities of the diffracted X-rays, generating a series of diffraction images. The data collection strategy is optimized to measure a complete and redundant dataset, ensuring accurate intensity measurements for numerous Bijvoet pairs.[19]

  • Data Processing: The diffraction images are processed to integrate the intensities of all reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data, often using computational "direct methods."

  • Refinement: The atomic coordinates and other parameters are refined against the experimental data to generate the final, most accurate structural model.

  • Absolute Configuration Validation: In the final stages of refinement, the Flack parameter is calculated. For (2S)-1-bromo-3-chloro-2-methylpropane, a refined Flack parameter near zero would unequivocally validate the S configuration of the chiral center.

Data Presentation: Expected Crystallographic Data
ParameterExpected Value/Range for (2S)-1-bromo-3-chloro-2-methylpropaneSignificance
Chemical Formula C₄H₈BrClConfirms molecular composition.
Molecular Weight 171.46 g/mol [3]Basic molecular property.
Crystal System e.g., OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁2₁2₁ (a common chiral space group)Defines the symmetry operations within the crystal. Must be non-centrosymmetric.
Temperature 100 KTemperature of data collection.
Wavelength (λ) 1.54178 Å (Cu Kα)X-ray source used for diffraction.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental data.
Flack Parameter (x) 0.02 (3) The key validation parameter. A value near 0 with a small s.u. confirms the assigned configuration.

Comparative Analysis: Alternative Methodologies

While SCXRD is definitive, obtaining suitable crystals can be a significant hurdle.[1][20] In such cases, or for orthogonal validation, researchers turn to solution-state techniques.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution.[21] While enantiomers have identical standard infrared (IR) spectra, their VCD spectra are mirror images (equal in magnitude, opposite in sign).[20][22]

The VCD Protocol:

  • Experimental Spectrum: The VCD spectrum of the chiral molecule is measured in a suitable solvent (e.g., CDCl₃).[1]

  • Computational Modeling: The VCD spectrum for one enantiomer (e.g., the S-enantiomer) is calculated ab initio using Density Functional Theory (DFT).[1]

  • Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum of the S-enantiomer and its inverted counterpart (which represents the R-enantiomer). A strong correlation between the experimental and one of the calculated spectra provides an unambiguous assignment of the absolute configuration.[1][23]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2S)-1-bromo-3-chloro-2-methylpropane

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2S)-1-bromo-3-chloro-2-methylpropane. As researchers and drug development professionals, our commitment to safety and env...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2S)-1-bromo-3-chloro-2-methylpropane. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This document is structured to provide immediate, actionable intelligence for handling this specific halogenated compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety & Hazard Profile

Before handling waste, it is critical to understand the intrinsic hazards of (2S)-1-bromo-3-chloro-2-methylpropane. While a specific Safety Data Sheet (SDS) for the (2S)-enantiomer is not always available, data from similar structures like 1-bromo-3-chloropropane and its parent compound provide a strong basis for risk assessment.

  • Flammability: The compound is expected to be a flammable liquid and vapor[1]. All waste collection and storage must occur away from ignition sources such as open flames, hot surfaces, and sparks[1][2].

  • Toxicity: It is considered harmful if swallowed and potentially toxic if inhaled[1][3]. Upon combustion, it can decompose to produce highly toxic and corrosive fumes, including hydrogen chloride and hydrogen bromide[4].

  • Health Hazards: May cause respiratory irritation and is suspected of causing genetic defects[3]. Direct contact with skin and eyes should be avoided; appropriate personal protective equipment (PPE) is mandatory at all times.

Due to these hazards, all handling of (2S)-1-bromo-3-chloro-2-methylpropane and its waste must be conducted within a certified chemical fume hood.

Waste Characterization: A Hazardous Imperative

The first and most critical step in disposal is correctly classifying the waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity)[5][6].

(2S)-1-bromo-3-chloro-2-methylpropane is a halogenated organic compound. Spent solvents of this class are explicitly regulated.[7][8]

  • F-Listed Waste: Wastes from non-specific sources, such as spent solvents, are categorized under the F-list[6][9]. Because this compound contains both bromine and chlorine, it falls under the category of halogenated solvents. As such, it is typically classified under EPA hazardous waste codes F001 or F002 , depending on its use[10][11].

    • F001: Applies if the solvent was used for degreasing[5][11].

    • F002: Applies to other spent halogenated solvent uses[5][11].

For laboratory purposes, it is safest to assume the waste is hazardous and must be managed accordingly. Under no circumstances should this chemical be disposed of down the drain [12][13].

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe collection and disposal of (2S)-1-bromo-3-chloro-2-methylpropane waste.

Step 1: Segregation - The Principle of Isolation

Proper segregation is paramount for both safety and cost-effectiveness. The disposal of mixed waste streams is significantly more complex and expensive.

  • Halogenated vs. Non-Halogenated: This is the most critical segregation step. Keep a dedicated waste container specifically for halogenated solvents. Mixing halogenated waste with non-halogenated solvents (like acetone or hexane) forces the entire volume to be treated as the more expensive halogenated waste[7][8].

  • Avoid Incompatibles: Never mix halogenated solvent waste with strong acids, bases, or oxidizers[12][14]. Halogenated solvents can also be corrosive to certain metals, such as aluminum, especially in reclaimed solvents where inhibitors may be degraded[15][16].

Step 2: Containerization - Secure Containment

The integrity of your waste container is your primary defense against a spill or exposure.

  • Material Compatibility: Use only chemically compatible containers. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices[17][18]. Ensure the container has a secure, leak-proof screw-top cap[8][19].

  • Condition: Inspect the container for any cracks, rust, or deformation before use[17].

  • Venting: Do not use containers that can build up pressure unless they are specifically designed with a vent. However, for solvent waste, the primary goal is a vapor-tight seal to prevent emissions[19].

Step 3: Labeling - Unambiguous Communication

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Timing: The waste container must be labeled the moment the first drop of waste is added[19][20].

  • Content: The label must clearly state:

    • The words "Hazardous Waste" [12][20].

    • The full, unabbreviated chemical name: "(2S)-1-bromo-3-chloro-2-methylpropane" . If other halogenated solvents are added, their names must also be listed with approximate percentages[19].

    • A clear indication of the associated hazards (e.g., Flammable, Toxic).

Step 4: Accumulation - Safe & Compliant Storage

Waste must be stored safely in the laboratory at or near the point of generation while awaiting pickup[20].

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[19][20]. This prevents the release of volatile organic compounds (VOCs) and protects against spills.

  • Location: Store the container in a designated satellite accumulation area, within secondary containment (such as a spill tray) to contain any potential leaks.

  • Volume Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be accumulated in a lab (typically not to exceed 50-55 gallons)[20].

Step 5: Arranging Disposal - The Final Hand-off

Once the container is full or the project is complete, arrange for its removal.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[12][20]. Follow their specific procedures, which typically involve an online request form.

  • Cradle-to-Grave: Remember that as the generator, you are responsible for the waste from "cradle to grave"[7][13]. This underscores the importance of using certified waste handlers provided by your institution.

Disposal Process Visualization

The following diagram illustrates the decision-making process for managing (2S)-1-bromo-3-chloro-2-methylpropane waste.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Generate Waste: (2S)-1-bromo-3-chloro-2-methylpropane characterize Characterize as Halogenated Hazardous Waste (e.g., EPA F002) start->characterize segregate Segregate from non-halogenated, acidic, basic, and oxidizing wastes. characterize->segregate Crucial Step container Select Compatible Container (Glass or HDPE) segregate->container label_node Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Information container->label_node store Store in Secondary Containment. Keep container tightly closed. label_node->store request Request Pickup from Environmental Health & Safety (EHS) store->request

Caption: Waste Disposal Workflow for (2S)-1-bromo-3-chloro-2-methylpropane.

Data Summary Table

ParameterGuidelineRationale & References
EPA Waste Code F001 / F002Classification for spent halogenated solvents.[5][10][11]
Primary Hazards Flammable, Toxic, IrritantDictates handling procedures and required PPE.[1][3]
Container Material Glass, HDPEEnsures chemical compatibility and prevents container degradation.[17][18]
Segregation Class Halogenated Organic LiquidPrevents dangerous reactions and reduces disposal costs.[7][8]
Incompatible With Strong Acids, Strong Bases, Oxidizers, AluminumAvoids exothermic reactions, gas generation, and corrosion.[12][14][15]
Disposal Method EHS-managed incineration/fuels blendingProhibited from drain or standard trash disposal.[8][12]

Emergency Protocol: Chemical Spill Response

Even with meticulous planning, spills can occur. A prepared, immediate response is essential to mitigate hazards.

  • ALERT & EVACUATE: Immediately alert all personnel in the vicinity. For major spills (>1 liter) or any spill outside a fume hood, evacuate the area and call emergency services or your EHS hotline[17].

  • PROTECT: If the spill is small and you are trained to handle it, don appropriate PPE, including chemical splash goggles, a lab coat, and suitable gloves (e.g., nitrile may not be sufficient for prolonged contact; consult a glove selection chart).

  • CONTAIN: Control the spread of the liquid by creating a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow[21][22]. Do not use combustible absorbents.

  • ABSORB: Slowly add the absorbent material to the spill, working from the outside edges toward the center[23].

  • COLLECT: Once fully absorbed, carefully scoop the material into a compatible, leak-proof container. Seal the container and label it as "Hazardous Waste" with a description of the contents (e.g., "Spill Debris: (2S)-1-bromo-3-chloro-2-methylpropane and Vermiculite").

  • DECONTAMINATE: Clean the spill area with soap and water[17]. For highly toxic materials, the rinse water may also need to be collected as hazardous waste[23].

  • DISPOSE: Arrange for pickup of the spill cleanup waste through your EHS department.

References

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]

  • 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS . Loba Chemie. Available at: [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents . University of Louisville, Department of Environmental Health & Safety. Available at: [Link]

  • Spill Control/Emergency Response . Oakland University, Environmental Health and Safety. Available at: [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • Waste Code - RCRAInfo . U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available at: [Link]

  • CHEMICAL SPILL PROCEDURES . University of Alabama at Birmingham, Environmental Health and Safety. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign, Braun Research Group. Available at: [Link]

  • Guidelines for Solvent Waste Recycling & Disposal . AllSource Environmental. Available at: [Link]

  • Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP) . U.S. Environmental Protection Agency. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available at: [Link]

  • Chemical Spills . Florida State University, Emergency Management. Available at: [Link]

  • Organic Solvent Waste Disposal . University of British Columbia, Safety & Risk Services. Available at: [Link]

  • Chemical Compatibility Chart . Versa-Matic. Available at: [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? . MCF Environmental Services. Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . NOP-Verfahren. Available at: [Link]

  • Chemical compatibility table . PIUSI S.p.A. Available at: [Link]

  • Appendix K - Incompatible Chemicals . University of Colorado Boulder, Environmental Health and Safety. Available at: [Link]

  • Incidental Spill Cleanup Procedures . University of Colorado Boulder, Environmental Health and Safety. Available at: [Link]

  • Waste Container Compatibility . Ball State University, Environmental Health and Safety Office. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling (2S)-1-bromo-3-chloro-2-methylpropane

As researchers dedicated to advancing drug development, our work inherently involves handling novel and sometimes poorly characterized chemical entities. (2S)-1-bromo-3-chloro-2-methylpropane (CAS RN: 6974-77-2) is one s...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work inherently involves handling novel and sometimes poorly characterized chemical entities. (2S)-1-bromo-3-chloro-2-methylpropane (CAS RN: 6974-77-2) is one such compound. While its specific toxicological profile is not extensively documented, its structure as a halogenated hydrocarbon necessitates a cautious and well-defined handling protocol. This guide provides a comprehensive framework for its safe use, grounded in the principles of risk mitigation and procedural integrity.

Hazard Assessment: An Expert's Perspective

The Safety Data Sheet (SDS) for 1-Bromo-3-chloro-2-methylpropane indicates it "May be harmful if swallowed" but is not classifiable under standard OSHA hazard communication rules.[1] However, an experienced scientist recognizes that the absence of extensive hazard data does not imply safety. The molecular structure, containing both bromine and chlorine, places it in the category of halogenated hydrocarbons. Many compounds in this class are known for potential respiratory, skin, and eye irritation, and some, like the related 1-Bromo-3-chloropropane, are suspected of causing genetic defects and may cause cancer.[2][3][4]

Furthermore, upon combustion, this compound can decompose to generate highly toxic hydrogen chloride (HCl) and hydrogen bromide (HBr) gases.[1] Therefore, our approach must be conservative, treating this substance with the respect due to a potentially hazardous material and implementing controls that account for both known and unknown risks.

Key Chemical Properties:

Property Value Source
Molecular Formula C4H8BrCl [1][5]
Molecular Weight 171.46 g/mol [1][5]
Physical State Colorless Liquid [6]
Boiling Point 154°C (309°F) [1]

| Specific Gravity | 1.49 |[1][6] |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, or eye contact. The selection of PPE is dictated by the specific task and the potential for exposure.

Protection Level Task Scenario Required PPE Rationale
Standard Laboratory Use Handling small quantities (<100 mL) inside a certified chemical fume hood.• Chemical Splash Goggles• Nitrile or Neoprene Gloves• Flame-Resistant Lab CoatProtects against minor splashes and incidental contact. The fume hood provides primary respiratory protection.
Elevated Exposure Risk Handling large quantities (>100 mL), working outside of a fume hood, or potential for aerosol generation.• Chemical Splash Goggles & Face Shield• Chemical-Resistant Gloves (e.g., Viton®, Barrier®)• Flame-Resistant Lab Coat• Vapor Respirator with appropriate cartridgesProvides full-face protection from splashes and ensures respiratory safety when engineering controls are insufficient.[1][7]
Emergency Response Responding to a significant spill or uncontrolled release.• Self-Contained Breathing Apparatus (SCBA)• Chemical-Resistant Suit• Heavy-Duty Chemical-Resistant Gloves and BootsMaximum protection is required when concentrations are unknown and the risk of significant exposure is high.

Detailed PPE Specifications:

  • Eye/Face Protection : Always wear chemical splash goggles that meet ANSI Z87.1 standards. When handling larger volumes or when there is a significant splash risk, supplement goggles with a full-face shield.[1][7]

  • Skin and Body Protection : A flame-retardant lab coat is mandatory. For tasks with a higher risk of splashes, consider a chemical-resistant apron.[7] Always inspect clothing for contamination.

  • Hand Protection : Wear appropriate chemical-resistant gloves.[1] Nitrile gloves may be suitable for incidental contact, but for prolonged handling, gloves with higher resistance, such as Viton® or Barrier®, are recommended.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]

  • Respiratory Protection : All work with this compound should ideally be performed in a certified chemical fume hood to minimize vapor inhalation.[7] If work must be done outside a hood, or during a spill, a NIOSH-approved respirator with organic vapor cartridges is required.[1]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures procedural consistency.

Step 1: Pre-Handling Safety Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Emergency Equipment : Identify the locations of the nearest safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO2, or alcohol foam).[8]

  • Assemble Materials : Gather all necessary equipment, including the chemical container, dispensing tools (glassware, syringes), and a designated, labeled waste container.

  • Don PPE : Put on all required PPE as outlined in the table above based on your specific task.

Step 2: Chemical Handling
  • Transport : When moving the chemical, use a secondary container to mitigate spills.

  • Dispensing : Perform all transfers and dispensing of (2S)-1-bromo-3-chloro-2-methylpropane inside the chemical fume hood.

  • Grounding : If transferring large quantities from metal containers, ensure containers are grounded and bonded to prevent static discharge.[8]

  • Heating : If heating is required, use a controlled heating mantle or water bath. Avoid open flames.

Step 3: Post-Handling Procedure
  • Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent.

  • Secure Container : Tightly close the primary chemical container and store it in a cool, dark, and well-ventilated area away from incompatible materials like oxidizing agents.[1]

  • Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water.[8]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Execution (in Fume Hood) cluster_cleanup Post-Procedure P1 Verify Fume Hood & Emergency Gear P2 Assemble Materials & Waste Container P1->P2 P3 Don Appropriate PPE P2->P3 H1 Transport Chemical in Secondary Containment P3->H1 Begin Work H2 Dispense & Use Reagent H1->H2 C1 Secure Reagent & Decontaminate Area H2->C1 Complete Work C2 Dispose of Waste in Labeled Container C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Logical workflow for handling (2S)-1-bromo-3-chloro-2-methylpropane.

Emergency & Disposal Protocols

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill Response :

    • Alert : Alert personnel in the immediate area.

    • Evacuate : Evacuate all non-essential personnel.

    • Contain : For small spills inside a fume hood, absorb the material with an inert absorbent like dry sand or vermiculite.[1] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Clean-up : Wearing appropriate PPE, collect the absorbed material in a sealed container for disposal.[8]

Disposal Plan

As a halogenated hydrocarbon, (2S)-1-bromo-3-chloro-2-methylpropane and any materials contaminated with it must be disposed of as hazardous waste.[10]

  • Segregation : Do NOT mix halogenated hydrocarbon waste with non-halogenated solvent waste.[10] This is critical for proper disposal and cost management.

  • Collection : Collect all waste in a designated, leak-proof container that is clearly labeled "Hazardous Waste: Halogenated Hydrocarbons" and lists the full chemical name.[7][10]

  • Storage : Keep the waste container tightly sealed and store it in a designated satellite accumulation area.[10]

  • Disposal : Contact your institution's EHS office to arrange for the collection and proper disposal of the waste container.[7]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research while protecting yourself and your colleagues.

References

  • Safety Data Sheet: 1-Bromo-3-chloropropane. Carl ROTH. [Link]

  • Hazard Summary: 1-BROMO-2-METHYL- PROPANE. New Jersey Department of Health. [Link]

  • PubChem Compound Summary for CID 5479122, (2S)-1-bromo-3-chloro-2-methylpropane. National Center for Biotechnology Information. [Link]

  • Standard Operating Procedure: Aluminum Alkyl Halides. Scribd. [Link]

  • The decomposition of halogenated hydrocarbons by MSO. ResearchGate. [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Standard Operating Procedure: Pyrophoric Liquid - Aluminum Alkyls. Oregon State University Environmental Health and Safety. [Link]

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